Cbz-Pip-2C-Pip-C-Pip
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H39N5O2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
benzyl 4-[2-[4-(piperazin-1-ylmethyl)piperidin-1-yl]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H39N5O2/c30-24(31-21-23-4-2-1-3-5-23)29-18-16-27(17-19-29)15-14-26-10-6-22(7-11-26)20-28-12-8-25-9-13-28/h1-5,22,25H,6-21H2 |
InChI Key |
RLCYLPGDAVTMAK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Chemistry of N-Cbz-piperidine for Researchers, Scientists, and Drug Development Professionals
Introduction: The N-Cbz-piperidine scaffold is a cornerstone in modern medicinal chemistry and organic synthesis. The introduction of the carboxybenzyl (Cbz) protecting group to the piperidine (B6355638) nitrogen atom provides a stable yet readily cleavable moiety, crucial for the multi-step synthesis of complex molecules. This guide delves into the core structure of N-Cbz-piperidine, explores its key derivatives, presents their physicochemical properties in a structured format, provides detailed experimental protocols for their synthesis, and illustrates their significance in drug development, particularly in the realm of neuroscience.
The Core Structure: Benzyl (B1604629) piperidine-1-carboxylate
The foundational molecule, N-Cbz-piperidine, is chemically named benzyl piperidine-1-carboxylate. Its structure consists of a six-membered piperidine ring where the nitrogen atom is protected by a benzyloxycarbonyl group. This protecting group is instrumental in preventing the secondary amine of the piperidine from undergoing unwanted reactions during synthetic sequences.
The Cbz group's stability under a variety of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an invaluable tool for organic chemists.[1] This strategic protection allows for selective modifications at other positions of the piperidine ring, paving the way for the synthesis of a diverse array of derivatives with significant pharmacological potential.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for the parent N-Cbz-piperidine and two of its important derivatives, N-Cbz-piperidine-4-carboxylic acid and 4-formyl-N-Cbz-piperidine.
| Property | Benzyl piperidine-1-carboxylate | N-Cbz-piperidine-4-carboxylic acid | 4-Formyl-N-Cbz-piperidine |
| CAS Number | 3742-91-4[2] | 10314-98-4[3] | 138163-08-3[4] |
| Molecular Formula | C₁₃H₁₇NO₂[2] | C₁₄H₁₇NO₄[3] | C₁₄H₁₇NO₃[4] |
| Molecular Weight | 219.28 g/mol [2] | 263.29 g/mol [3] | 247.29 g/mol [4] |
| Appearance | Colorless oil | White to off-white crystalline powder | White solid or liquid[4][5] |
| Purity | - | ≥97%[3] | ≥95%[6] |
| Boiling Point | - | - | 384.5 °C at 760 mmHg[6] |
| ¹H NMR (CDCl₃, δ ppm) | 7.39-7.29 (m, 5H), 5.14 (s, 2H), 3.51 (t, 4H), 1.65-1.55 (m, 6H) | 10.5 (br s, 1H), 7.37-7.29 (m, 5H), 5.14 (s, 2H), 4.15 (d, 2H), 2.92 (t, 2H), 2.59 (m, 1H), 2.05 (d, 2H), 1.81-1.69 (m, 2H) | 9.76 (s, 1H), 7.38-7.30 (m, 5H), 5.15 (s, 2H), 4.12 (d, 2H), 2.99 (t, 2H), 2.40 (m, 1H), 1.95 (d, 2H), 1.78-1.65 (m, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 155.3, 136.9, 128.5, 127.9, 127.8, 67.2, 45.0 (2C), 25.8 (2C), 24.6 | 179.8, 155.3, 136.6, 128.5, 128.0, 127.9, 67.4, 43.7 (2C), 40.7, 28.6 (2C) | 203.9, 155.0, 136.5, 128.5, 128.0, 127.9, 67.4, 48.9, 43.1 (2C), 28.5 (2C) |
| IR (cm⁻¹) | ~2930 (C-H), ~1695 (C=O, carbamate), ~1430, ~1240, ~1110 | ~3300-2500 (O-H, broad), ~2950 (C-H), ~1710 (C=O, acid), ~1690 (C=O, carbamate)[7][8] | ~2930 (C-H), ~2720 (C-H, aldehyde), ~1725 (C=O, aldehyde), ~1690 (C=O, carbamate)[9] |
Experimental Protocols: Synthesis of N-Cbz-piperidine Derivatives
Detailed and reliable synthetic procedures are paramount for obtaining high-purity N-Cbz-piperidine compounds for research and development.
Synthesis of Benzyl piperidine-1-carboxylate (Parent Compound)
Procedure: To a solution of piperidine (1.0 equivalent) and triethylamine (B128534) (1.2 equivalents) in dichloromethane (B109758) (DCM) at 0 °C, benzyl chloroformate (Cbz-Cl, 1.1 equivalents) is added dropwise. The reaction mixture is then warmed to room temperature and stirred for 3-5 hours. Upon completion, the mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is subsequently dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield benzyl piperidine-1-carboxylate.
Synthesis of 4-Formyl-N-Cbz-piperidine[10]
This synthesis is a multi-step process, illustrated in the workflow diagram below.
Step i: 1-(Benzyloxyformyl)piperidine-4-carboxylic acid [10] Piperidine-4-carboxylic acid (25 g) is dissolved in a mixture of tetrahydrofuran (B95107) (THF, 75 mL) and water (75 mL). Sodium bicarbonate (30.8 g) is added, and the mixture is cooled to 0°C. Benzyl chloroformate (38.9 mL) is then added dropwise. The reaction is stirred at room temperature for 5 hours. After the reaction, the THF is removed under reduced pressure. The aqueous residue is washed with ethyl acetate, then acidified with dilute HCl, and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated to give the product. Yield: 48.5 g (96%).[10]
Step ii: 1-Cbz-4-piperidinemethanol [10] 1-(Benzyloxyformyl)piperidine-4-carboxylic acid (48.5 g) is dissolved in methanol (B129727) (485 mL) and cooled to 0°C. Thionyl chloride (13.34 mL) is added dropwise, and the mixture is refluxed for 20 minutes. After completion, methanol is distilled off, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Yield: 38 g (67%).[10]
Step iii: 4-Formyl-N-Cbz-piperidine [10] A solution of 1-Cbz-4-piperidinemethanol (10 g) in toluene (B28343) (100 mL) is cooled to -78°C under a nitrogen atmosphere. Diisobutylaluminium hydride (DIBAL-H, 60.9 mL of a 1.5 M solution in toluene) is added dropwise, and the mixture is stirred for 1 hour at this temperature. The reaction is quenched with methanol, and the mixture is stirred for an additional 30 minutes at -78°C before being warmed to room temperature and stirred for another hour. The resulting precipitate is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography. Yield: 4.3 g (49%).[10]
References
- 1. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl piperidine-1-carboxylate | C13H17NO2 | CID 228749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Formyl-N-Cbz-Piperidine [chembk.com]
- 5. 4-Formyl-N-Cbz Piperidine Manufacturer & Supplier China | Properties, Uses, Safety Data & Price [chemheterocycles.com]
- 6. 4-Formyl-N-Cbz-piperidine | 138163-08-3 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. IR _2007 [uanlch.vscht.cz]
- 10. Page loading... [wap.guidechem.com]
The Multifaceted Biological Activities of N-Cbz-Piperazine Analogues: A Technical Guide for Drug Discovery Professionals
Introduction: The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. The introduction of a benzyloxycarbonyl (Cbz or Z) group at one of the piperazine nitrogens offers a synthetically versatile handle for further functionalization while also modulating the physicochemical and pharmacological properties of the resulting analogues. This technical guide provides an in-depth overview of the biological activities of N-Cbz-piperazine derivatives, with a focus on their anticancer, antimicrobial, and antipsychotic potential. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity of Piperazine Analogues
N-substituted piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. While specific quantitative data for a broad range of N-Cbz-piperazine analogues is still emerging in publicly available literature, the activities of closely related N-aroyl and N-aryl piperazine derivatives provide valuable insights into their potential. The primary mechanism of action for many of these compounds involves the induction of apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various piperazine derivatives against several human cancer cell lines. It is important to note that these examples are intended to be illustrative of the potential of the piperazine scaffold, as comprehensive data specifically for N-Cbz analogues is limited in the reviewed literature.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Dibenzo[b,f][1][2]thiazepine-piperazine derivative 16b | K562 (Leukemia) | MTT | 20-40 | [3] |
| Dibenzo[b,f][1][2]thiazepine-piperazine derivative 16d | Colo-205 (Colon) | MTT | 20-40 | [3] |
| Dibenzo[b,f][1][2]thiazepine-piperazine derivative 16i | MDA-MB-231 (Breast) | MTT | 20-40 | [3] |
| Thiazolinylphenyl-piperazine 21 | MCF-7 (Breast) | Not Specified | 14.70 ± 1.9 | [4] |
| Thiazolinylphenyl-piperazine 21 | MDA-MB-231 (Breast) | Not Specified | 31.37 ± 5.1 | [4] |
| Quinoxalinyl–piperazine 30 | HCT-15 (Colon) | Not Specified | 3.92 | [4] |
| Quinoxalinyl–piperazine 30 | A549 (Lung) | Not Specified | 4.31 | [4] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HUH-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
N-Cbz-piperazine analogues (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-Cbz-piperazine analogues and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for assessing the anticancer activity of N-Cbz-piperazine analogues using the SRB assay.
Signaling Pathway: Induction of Apoptosis by Piperazine Derivatives
Many piperazine-based anticancer agents exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This is often initiated through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by N-Cbz-piperazine analogues.
Antimicrobial Activity of Piperazine Analogues
The piperazine scaffold is also a key component in many compounds with antimicrobial properties. N-substituted piperazine derivatives have shown activity against a variety of bacterial and fungal strains.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several piperazine derivatives against various microbial strains. As with the anticancer data, specific and comprehensive data for N-Cbz-piperazine analogues is limited, and these examples serve to illustrate the potential of the broader class of compounds.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Azole-containing piperazine 6 | Various bacteria and fungi | 3.1 - 25 | [5] |
| Azole-containing piperazine 7 | Various bacteria and fungi | 3.1 - 25 | [5] |
| N,N'-disubstituted piperazine 4 | S. aureus | 16 | [6] |
| N,N'-disubstituted piperazine 6c | S. aureus | 16 | [6] |
| N,N'-disubstituted piperazine 6d | S. aureus | 16 | [6] |
| N,N'-disubstituted piperazine 6d | B. subtilis | 16 | [6] |
| N,N'-disubstituted piperazine 7b | B. subtilis | 16 | [6] |
| N,N'-disubstituted piperazine 6c | E. coli | 8 | [6] |
| Piperazine derivative RL-308 | Shigella flexineri | 2 | [7] |
| Piperazine derivative RL-308 | S. aureus | 4 | [7] |
| Piperazine derivative RL-308 | MRSA | 16 | [7] |
| Piperazine derivative RL-308 | Shigella dysenteriae | 128 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
N-Cbz-piperazine analogues (dissolved in a suitable solvent like DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the N-Cbz-piperazine analogues in the 96-well plate using the appropriate broth medium.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to be equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions, as well as to the positive control well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of N-Cbz-piperazine analogues.
Antipsychotic Activity of Piperazine Analogues
Arylpiperazine derivatives are well-known for their interactions with central nervous system (CNS) receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. This has led to their development as antipsychotic agents. The N-substituent on the piperazine ring plays a crucial role in modulating the affinity and selectivity for these receptors.
Quantitative Receptor Binding Data
The following table provides the binding affinities (Ki values) of various arylpiperazine derivatives for dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs.
| Compound ID | Receptor | Ki (nM) | Reference |
| Arylpiperazine 12a | 5-HT1A | 41.5 | [8] |
| Arylpiperazine 12a | 5-HT2A | 315 | [8] |
| Arylpiperazine 12a | 5-HT7 | 42.5 | [8] |
| Arylpiperazine 12a | D2 | 300 | [8] |
| Arylpiperazine 9b | 5-HT1A | 23.9 | [8] |
| Arylpiperazine 9b | 5-HT2A | 39.4 | [8] |
| Arylpiperazine 9b | 5-HT7 | 45.0 | [8] |
| N-Phenylpiperazine 7a | 5-HT1A | 14.3 ± 7.1 | [9] |
| N-Phenylpiperazine 6a | 5-HT1A | 199 ± 34.3 | [9] |
| N-Phenylpiperazine 6a | D3 | 1.4 ± 0.21 | [9] |
| Indazole-piperazine 1 | D2 | 102 | [10] |
| Indazole-piperazine 1 | 5-HT1A | 11.5 | [10] |
| Indazole-piperazine 1 | 5-HT2A | 16.2 | [10] |
| N-adamantyl-arylpiperazine 8 | 5-HT1A | 1.2 | [11] |
| N-memantyl-arylpiperazine 10 | 5-HT1A | 21.3 | [11] |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors)
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)
-
N-Cbz-piperazine analogues
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the N-Cbz-piperazine analogue (or a known displacing agent for non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the N-Cbz-piperazine analogue that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Signaling Pathway: Dopamine D2 and Serotonin 5-HT2A Receptor Modulation
Atypical antipsychotics often act as antagonists or partial agonists at dopamine D2 receptors and antagonists at serotonin 5-HT2A receptors. This dual action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.
Caption: Modulation of Dopamine D2 and Serotonin 5-HT2A receptor signaling by N-Cbz-arylpiperazine analogues.
N-Cbz-piperazine analogues represent a promising class of compounds with a diverse range of potential therapeutic applications. Their biological activities are heavily influenced by the nature of the substituents on both the piperazine ring and the Cbz group. While more specific and comprehensive quantitative data for N-Cbz-piperazine analogues are needed to fully elucidate their structure-activity relationships, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols and visual representations of key biological pathways and workflows offer practical tools for the continued exploration and development of this important class of molecules. Future research should focus on synthesizing and screening a wider variety of N-Cbz-piperazine analogues to populate the chemical space and identify lead compounds with enhanced potency and selectivity for various therapeutic targets.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. mdpi.com [mdpi.com]
- 7. ijcmas.com [ijcmas.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Role of Cbz Protection in Heterocyclic Chemistry and Drug Development
An In-depth Technical Guide to Fundamental Reactions Involving Cbz-Protected Heterocycles
The Carbobenzyloxy (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry.[1][2][3] Introduced by Leonidas Zervas and Max Bergmann in the 1930s, the Cbz group revolutionized peptide chemistry by enabling the controlled synthesis of oligopeptides.[1] Its utility extends profoundly into the synthesis of complex molecules, especially those containing nitrogen heterocycles, which are ubiquitous scaffolds in pharmaceuticals.[4][5][6]
Heterocyclic compounds are central to the pharmaceutical industry, forming the core of numerous blockbuster drugs.[4][5][7] The synthesis of these complex molecules often requires the temporary masking of reactive amine functionalities to prevent unwanted side reactions. The Cbz group is highly valued for this purpose due to its stability across a wide range of reaction conditions, including basic and many acidic environments, and the variety of reliable methods for its removal.[2][8] The introduction of a Cbz group can also enhance the crystallinity of a compound, simplifying purification.[3]
This technical guide provides an in-depth exploration of the fundamental reactions involving Cbz-protected heterocycles, with a focus on core protection and deprotection methodologies. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of these essential transformations.
Protection of Heterocyclic Amines with the Cbz Group
The most common method for introducing a Cbz group onto a nitrogen heterocycle is the reaction of the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.[3][8] Other activated reagents like benzyloxycarbonyl N-succinimide (Cbz-OSu) can also be used.[1][9]
Key Reaction Parameters:
-
Base: An inorganic or organic base is required to neutralize the hydrochloric acid generated during the reaction.[1] For sensitive substrates like amino acids, maintaining a pH between 8 and 10 is crucial to prevent racemization.[3]
-
Solvent: The reaction is often performed in a biphasic system (e.g., water and an organic solvent) or in an organic solvent with a suitable base.[1][8] Interestingly, some protocols have been developed using water as the sole medium, offering a greener alternative.[8]
The general workflow for the N-protection of a heterocyclic amine is outlined below.
Caption: General workflow for the Cbz protection of a heterocyclic amine.
Core Reactions: Deprotection of Cbz-Protected Heterocycles
The removal of the Cbz group is a critical step in many synthetic pathways. The choice of deprotection method is dictated by the presence of other functional groups within the molecule.[2] The primary strategies can be classified into three main categories: catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic displacement.[2][10]
Caption: Classification of primary Cbz deprotection methodologies.
Catalytic Hydrogenolysis
This is the most common and often the cleanest method for Cbz deprotection, proceeding under mild, neutral conditions to produce the free amine, toluene, and carbon dioxide.[1][10] The reaction involves cleaving the benzylic C-O bond with hydrogen gas, typically catalyzed by palladium on carbon (Pd/C).[2]
A significant advantage of this method is its orthogonality with other protecting groups like Boc, Fmoc, and Trt.[1] However, a major limitation is its incompatibility with other reducible functional groups such as alkenes, alkynes, nitro groups, and some aryl halides.[2][11]
Transfer Hydrogenation: An alternative to using flammable hydrogen gas is transfer hydrogenation. This method employs a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) (HCOONH₄), cyclohexadiene, or triethylsilane (Et₃SiH), in the presence of the palladium catalyst.[1][2] This approach is often considered safer, especially for larger-scale reactions.[2]
Table 1: Comparison of Catalytic Hydrogenolysis Conditions
| Method | Catalyst | Hydrogen Source | Typical Solvents | Key Advantages | Potential Limitations |
| Standard Hydrogenation | 10% Pd/C[2] | H₂ gas (balloon or Parr)[2] | MeOH, EtOH, EtOAc, THF[2] | Mild, neutral pH, high yields, clean byproducts.[2] | Incompatible with reducible groups; safety concerns with H₂ gas.[2] |
| Transfer Hydrogenation | 10% Pd/C[2] | HCOOHNH₄, Et₃SiH, Cyclohexadiene[1][2] | MeOH, EtOH[2] | Avoids H₂ gas, safer for scale-up.[2] | Can also reduce other functional groups.[2] |
| Microwave-Assisted | Pd/C[12] | Isopropanol[12] | Isopropanol[12] | Rapid reaction times (minutes).[12] | Requires specialized microwave equipment. |
| Continuous Flow | 10% Pd/C CatCart®[13] | H₂ (in situ generation)[13] | EtOH, EtOAc[13] | Efficient, scalable, controlled parameters.[13] | Requires specialized flow reactor equipment. |
This protocol is a generalized procedure based on common laboratory practices.[2][10]
-
Dissolution: Dissolve the Cbz-protected heterocycle (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (e.g., at a concentration of 0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% by weight).
-
Hydrogenation Setup: Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr hydrogenation apparatus.
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon), repeating this cycle three times. Subsequently, evacuate and backfill with hydrogen gas (repeat three times).
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected amine. The product can be further purified by crystallization or column chromatography if necessary.[10]
Caption: Experimental workflow for Cbz deprotection via catalytic hydrogenation.
Acid-Mediated Cleavage
For substrates containing functional groups that are sensitive to reduction, acid-mediated cleavage provides a robust alternative.[2] These conditions are typically harsher than hydrogenolysis but are highly effective.
Table 2: Comparison of Acidic Cleavage Conditions
| Reagent System | Typical Conditions | Key Advantages | Potential Limitations |
| HBr in Acetic Acid | 33% HBr/AcOH, room temp[10] | Effective for hydrogenation-incompatible substrates.[2] | Harsh conditions can cleave other acid-labile groups (e.g., Boc).[1] |
| AlCl₃ in HFIP | AlCl₃ (3 eq), HFIP, room temp[14] | Mild, cost-effective, safe, scalable, good functional group tolerance (nitro, halogens).[14][15] | Not compatible with Boc group.[14] |
| IPA·HCl | Isopropanol hydrochloride, 65-75°C[16] | Metal-free, operationally simple, scalable.[16] | Requires elevated temperatures. |
This protocol is adapted from a procedure for deprotecting a Cbz-aminooxy substrate.[10]
-
Dissolution: Dissolve the Cbz-protected heterocycle (1.0 equivalent) in a minimal amount of a suitable solvent. Cool the solution in an ice bath.
-
Reagent Addition: Slowly add a solution of 33% hydrogen bromide (HBr) in acetic acid (an excess, typically 5-10 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Precipitation: Upon completion, precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Isolation: Collect the resulting precipitate (the hydrobromide salt of the amine) by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.[10]
Other Deprotection Methods
While hydrogenolysis and acidolysis are the most common strategies, other methods exist for specific applications or substrates with unique sensitivities.
-
Nucleophilic Deprotection: A protocol using 2-mercaptoethanol (B42355) in the presence of a base can deprotect Cbz groups and is superior for substrates with functionalities sensitive to both hydrogenation and strong acid.[15]
-
Alcohol-Mediated Deprotection: A novel method has been developed for the removal of Cbz groups from specific heterocycles like imidazoles, pyrazoles, and their derivatives using low-carbon alcohols (methanol, ethanol) as the deprotection reagents under mild, simple conditions.[4][7]
-
Radical Cleavage: Organometallic reagents like the n-Bu₃SnH/AIBN system can selectively remove the Cbz group from amides and certain nitrogen-containing heteroaromatics while leaving the Cbz group on aliphatic amines unaffected.[3]
Cbz-Protected Heterocycles in Cross-Coupling Reactions
A key consideration in complex synthesis is the stability of protecting groups during other transformations. The Cbz group is generally stable under many cross-coupling conditions, allowing for the functionalization of other parts of the heterocycle while the amine remains protected.
Recent advances in metallaphotoredox catalysis, often employing dual photoredox/nickel catalysis, have demonstrated high functional group tolerance.[17][18] These methods have been successfully applied to peptides and other complex molecules where common protecting groups, including Cbz, Fmoc, and Boc, remain intact during C-C or C-N bond formation.[17][18] This compatibility is critical for late-stage functionalization strategies in drug discovery, where a core heterocyclic structure is diversified. For instance, protocols have been developed for the cross-coupling of saturated N-heterocycles with carboxylic acids where N-Bz (a related protecting group) is tolerated, highlighting the potential for Cbz compatibility in similar systems.[19]
Applications in Drug Synthesis
The strategic use of Cbz protection and deprotection is a recurring theme in the industrial synthesis of pharmaceuticals containing heterocyclic moieties.
-
Guanadrel: In a synthesis of the antihypertensive drug guanadrel, a key step involves the reaction of a spirocyclic building block with N,N′-di-Cbz-N″-triflylguanidine. The final step is the hydrogenation of the bis-Cbz-protected intermediate over a palladium on charcoal catalyst to yield the drug.[20]
-
Spirapril: The synthesis of the ACE inhibitor spirapril, which features a spirocyclic pyrrolidine, involves the removal of a Cbz group using 20% hydrobromic acid in glacial acetic acid to yield a key amino acid intermediate.[20]
-
Azole-Containing Drugs: Many active pharmaceutical ingredients, such as omeprazole (B731) and lansoprazole, contain azole structures. The development of mild Cbz deprotection methods, like those using low-carbon alcohols, has significant potential for streamlining the synthesis of these types of drugs.[4][7]
Conclusion
The Carbobenzyloxy (Cbz) group remains an indispensable tool in the synthesis of nitrogen-containing heterocycles for pharmaceutical and research applications. Its stability and the diverse array of well-established deprotection protocols provide synthetic chemists with a versatile and reliable method for managing reactive amine functionalities. The primary deprotection pathways—catalytic hydrogenolysis and acid-mediated cleavage—each offer distinct advantages and are selected based on the overall functional group landscape of the molecule. As synthetic methodologies advance, particularly in areas like flow chemistry and photoredox catalysis, the applications and efficiency of reactions involving Cbz-protected heterocycles will continue to expand, further enabling the development of novel therapeutics and complex chemical entities.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. ijacskros.com [ijacskros.com]
- 9. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thalesnano.com [thalesnano.com]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. tdcommons.org [tdcommons.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Cbz-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-Cbz-piperidine (1-benzyl piperidine-1-carboxylate), a common intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The synthesis involves the protection of the secondary amine of piperidine (B6355638) with a benzyloxycarbonyl (Cbz) group using benzyl (B1604629) chloroformate. This application note includes a step-by-step experimental protocol, a summary of reaction parameters from related syntheses, and diagrams illustrating the experimental workflow and reaction mechanism.
Introduction
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal by catalytic hydrogenolysis.[1][2] The protection of piperidine with a Cbz group yields N-Cbz-piperidine, a key building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.[3] The reaction proceeds via a nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4][5] A base is typically employed to neutralize the hydrochloric acid byproduct.[4]
Data Summary
The following table summarizes the reaction conditions and yields for the N-Cbz protection of various piperidine derivatives as reported in the literature. This data provides a useful reference for optimizing the synthesis of N-Cbz-piperidine.
| Starting Material | Base | Solvent System | Reaction Time | Yield (%) | Reference |
| Piperidine-4-carboxylic acid | Sodium bicarbonate | THF/Water | 5 hours | 96% | [6] |
| (R)-3-Aminopiperidine dihydrochloride | Sodium carbonate or Sodium hydroxide | Water/Dichloromethane | Several hours | Not specified | [7] |
| General Amine | Sodium carbonate | Water/Dioxane | 1-2 hours | Not specified | [4] |
| Amine | Sodium bicarbonate | THF/Water | 20 hours | 90% | [8] |
Experimental Protocol: Synthesis of N-Cbz-piperidine
This protocol describes the synthesis of N-Cbz-piperidine from piperidine and benzyl chloroformate.
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (B95107) (THF)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:1 ratio).
-
Addition of Base: Add sodium bicarbonate (1.5 to 2.0 equivalents) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled, stirred mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Take up the remaining aqueous residue in water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Cbz-piperidine.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-Cbz-piperidine.
Reaction Mechanism
Caption: Mechanism of N-Cbz protection of piperidine.
References
Application Notes: Cbz Deprotection via Catalytic Hydrogenolysis
Introduction
The Carboxybenzyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly in peptide synthesis and the creation of complex molecules for drug development.[1] Its stability across a range of reaction conditions and the various methods available for its removal contribute to its widespread use. Catalytic hydrogenolysis stands out as a premier method for Cbz deprotection due to its mild reaction conditions, high efficiency, and clean byproducts, which are typically toluene (B28343) and carbon dioxide.[2][3] This document provides detailed protocols and comparative data for this crucial transformation, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
The deprotection of a Cbz-protected amine via catalytic hydrogenolysis involves the reductive cleavage of the benzyl (B1604629) C-O bond. The reaction proceeds through a two-step mechanism. The first step is the catalytic hydrogenolysis of the benzyloxy group, which forms an unstable carbamic acid intermediate and toluene. This intermediate then spontaneously decarboxylates to yield the deprotected amine and carbon dioxide. The overall process is typically irreversible and results in high yields of the desired product.
The heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C), provides an active surface for the reaction. The Cbz-protected amine and the hydrogen source (molecular hydrogen or a hydrogen donor) are adsorbed onto the catalyst surface. Molecular hydrogen undergoes dissociative chemisorption to form palladium hydride species, which are the active hydrogenating agents. These species then cleave the benzylic C-N bond of the adsorbed substrate.
Key Experimental Parameters
Several factors influence the efficiency and selectivity of Cbz deprotection by catalytic hydrogenolysis:
-
Catalyst: Palladium on carbon (Pd/C) is the most frequently used catalyst, typically at 5% or 10% loading.[4] For substrates that are difficult to deprotect, a more active catalyst such as Pearlman's catalyst (palladium hydroxide (B78521) on carbon, Pd(OH)₂/C) can be employed.[1] Other supports for palladium, such as alumina (B75360) (Al₂O₃) or calcium carbonate (CaCO₃), may also be used, though they generally offer a lower surface area compared to activated carbon.[4]
-
Hydrogen Source: The most direct hydrogen source is hydrogen gas (H₂), applied at pressures ranging from atmospheric (using a balloon) to higher pressures (up to 50 psi or more) in a hydrogenation apparatus.[2] Transfer hydrogenolysis provides a safer and often more convenient alternative, avoiding the need for handling flammable hydrogen gas.[5] Common hydrogen donors for transfer hydrogenolysis include ammonium (B1175870) formate (B1220265), formic acid, and triethylsilane.[5][6]
-
Solvent: A variety of solvents can be used, with alcohols like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) being the most common.[4] Other solvents such as ethyl acetate (B1210297) (EtOAc), tetrahydrofuran (B95107) (THF), and acetic acid (AcOH) are also effective.[7] The choice of solvent can impact the solubility of the substrate and the activity of the catalyst. In some cases, using acidic solvents like acetic acid can prevent catalyst deactivation by protonating the product amine, which might otherwise coordinate to the palladium.[4]
-
Temperature and Pressure: Most Cbz deprotections can be carried out at room temperature and atmospheric pressure.[1] However, for less reactive substrates, increasing the temperature and/or pressure can significantly accelerate the reaction rate.[2][8]
-
Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by sulfur- or phosphorus-containing compounds.[4] If the substrate or reagents contain such impurities, the catalyst's activity can be severely diminished, leading to slow or incomplete reactions. In such cases, using a higher catalyst loading or alternative deprotection methods may be necessary.
Data Presentation: Comparison of Cbz Deprotection Conditions
The following table summarizes quantitative data for the catalytic hydrogenolysis of Cbz-protected amines under various conditions.
| Catalyst | Catalyst Loading | Hydrogen Source | Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 10% Pd/C | 1-5 mol% | H₂ | 1 atm | MeOH | Room Temp | 2-4 | >98 | A standard and reliable method.[1] |
| 10% Pd/C | 5-10 mol% | H₂ | 50 psi | EtOAc | Room Temp | 1-2 | >99 | Higher pressure can accelerate the reaction.[1] |
| 10% Pd/C | 10 mol% | Ammonium Formate (5 eq) | N/A | EtOH | Room Temp | 1-3 | 90-95 | A good alternative to H₂ gas; may require gentle heating for some substrates.[1] |
| 20% Pd(OH)₂/C | 20 mol% | H₂ | 1 atm | MeOH | Room Temp | 4-8 | >95 | Pearlman's catalyst is effective for more challenging deprotections.[1] |
| 10% Pd/C | 28.0 g for 140 g of SM | H₂ | 3.0 kg/cm ² | EtOAc | Room Temp | Overnight | 92 | Example of a larger scale reaction.[7] |
| 10% Pd/C | 2 g for 7.5 g of SM | H₂ | 40 psi | MeOH | Room Temp | N/A | >90 | Reaction monitored until H₂ uptake ceased.[7] |
| 10% Pd/C | 0.1 equiv | H₂ | 1 atm | 1:1 EtOH/EtOAc | Room Temp | 72 | 99 | A longer reaction time was required for this specific substrate.[7] |
| 10% Pd/C & 10% Nb₂O₅/C | 1 mol% | H₂ | 1 atm | MeOH | Room Temp | <1.5 | >99 | The addition of niobic acid-on-carbon can significantly facilitate the reaction.[9] |
| Nickel Boride (in situ) | 5 eq NiCl₂·6H₂O, 15 eq NaBH₄ | NaBH₄/MeOH | N/A | MeOH | Room Temp | 0.25 | 88 | A non-palladium-based method for reductive deprotection.[10] |
Experimental Protocols
Protocol 1: Standard Cbz Deprotection using Pd/C and Hydrogen Gas
This protocol outlines the standard procedure for the removal of a Cbz group using palladium on carbon and hydrogen gas.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (e.g., a balloon or a hydrogenation apparatus)
-
Celite®
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate (to a concentration of 0.1-0.2 M).
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.
-
Seal the flask and purge it with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill it with hydrogen gas. For reactions at atmospheric pressure, a balloon filled with hydrogen is sufficient. For higher pressures, a specialized hydrogenation apparatus should be used.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove any excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure all the product is collected.
-
Caution: The palladium catalyst on the Celite® pad can be pyrophoric and should not be allowed to dry in the air. Keep the filter cake wet with solvent and quench it with water before disposal.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Cbz Deprotection using Transfer Hydrogenolysis with Ammonium Formate
This protocol describes a safer alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol in a round-bottom flask with a magnetic stir bar.
-
To this solution, add ammonium formate (typically 5-10 equivalents).
-
Carefully add 10% Pd/C (typically 10 mol% of palladium relative to the substrate) to the reaction mixture.
-
Stir the mixture at room temperature. For some less reactive substrates, gentle heating (e.g., to 40-60 °C) may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature if it was heated.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
An aqueous work-up may be necessary to remove any remaining ammonium formate salts. This typically involves partitioning the residue between water and an organic solvent (e.g., ethyl acetate), separating the organic layer, drying it over anhydrous sodium sulfate, filtering, and concentrating to yield the final product.
Visualization of Experimental Workflow
Caption: Experimental workflow for Cbz deprotection by catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 8. thalesnano.com [thalesnano.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Acid-Mediated Cbz Group Removal from Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Acid-Mediated Cbz Deprotection
The Carboxybenzyl (Cbz or Z) group is a cornerstone protecting group for amines in organic synthesis, particularly in peptide and pharmaceutical chemistry. Its removal is most commonly achieved via catalytic hydrogenolysis. However, this standard method has limitations, especially in the presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups) or when scaling up processes where handling hydrogen gas and expensive, potentially contaminating palladium catalysts is undesirable.[1][2]
Acid-mediated deprotection has emerged as a robust and scalable alternative.[2] Methods employing strong acids such as hydrogen bromide in acetic acid (HBr/AcOH), hydrochloric acid in organic solvents (HCl/dioxane, HCl/IPA), or trifluoroacetic acid (TFA) offer a metal-free pathway to cleave the Cbz group.[3][4] These protocols are often operationally simple, cost-effective, and compatible with a range of functional groups that are sensitive to reductive conditions, making them highly valuable in complex molecule synthesis.[2][5]
Reaction Mechanism
The acid-catalyzed removal of a Cbz group proceeds via a two-step mechanism.[3][6] First, the carbamate (B1207046) oxygen is protonated by the acid, which activates the benzylic carbon toward nucleophilic attack or facilitates the formation of a stable benzyl (B1604629) cation. The benzyl group is cleaved, resulting in an unstable carbamic acid intermediate.[6] This intermediate rapidly decomposes to release the free amine, carbon dioxide, and a benzyl-derived byproduct.[3][6]
Caption: Acid-mediated Cbz deprotection mechanism.
Quantitative Data Summary: Comparison of Acidic Conditions
The selection of an appropriate acid and solvent system is critical for efficient Cbz deprotection and depends on the substrate's stability and other present functional groups. The following table summarizes various reported conditions.
| Substrate Type | Acid Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Cbz-piperidine | Isopropanol hydrochloride (IPA·HCl) | Isopropanol | 65-75 | 4 | Not specified, but used in a scalable process | [2] |
| General N-Cbz amines | HBr in Acetic Acid (HBr/AcOH) | Acetic Acid | Room Temp | Varies | Generally high | [4] |
| General N-Cbz amines | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 2 | Varies | [7][8] |
| General N-Cbz amines | 4M HCl in Dioxane | Dioxane | Room Temp | 2 - 16 | Varies | [9] |
| General N-Cbz amines | AlCl₃ | Hexafluoroisopropanol (HFIP) | Room Temp | Varies | High | [4][5] |
Experimental Protocols
Protocol 1: Cbz Deprotection using Isopropanol Hydrochloride (IPA·HCl)
This protocol is adapted from a scalable, industrial synthesis and is suitable for substrates requiring robust, metal-free conditions.[2]
Materials:
-
Cbz-protected piperidine derivative
-
Isopropanol hydrochloride (IPA·HCl) solution or prepared in situ
-
Ethyl acetate (B1210297)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the Cbz-protected piperidine (1.0 eq). Add IPA·HCl (approx. 20 volumes, e.g., 20 mL per 1 g of substrate) at room temperature (20-30°C) and stir for 15 minutes.[2]
-
Reaction: Heat the reaction mixture to 65-75°C and maintain this temperature for 4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[2]
-
Solvent Removal: After the reaction is complete, cool the mixture to 45-55°C and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Work-up (Aqueous): To the crude residue, add ethyl acetate and water. Stir the mixture.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected piperidine.
-
Purification: If necessary, purify the product by column chromatography or crystallization.
Safety Precautions:
-
Strong acids like HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
Protocol 2: General Procedure using HBr in Acetic Acid
This is a classic and potent method for Cbz cleavage.[4]
Materials:
-
Cbz-protected piperidine derivative
-
33% HBr in acetic acid
-
Diethyl ether (cold)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected piperidine (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add 33% HBr in acetic acid (5-10 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC. The rate of deprotection increases with higher concentrations of HBr.[4]
-
Precipitation: Upon completion, add the reaction mixture dropwise to a flask of cold, stirred diethyl ether. The piperidine hydrobromide salt will typically precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.
-
Free-basing (Optional): To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a base (e.g., saturated NaHCO₃ or NaOH) until the solution is basic. Extract the free amine with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer, and concentrate.
Visualized Experimental Workflow
The following diagram outlines the general workflow for the acid-mediated deprotection of a Cbz-protected piperidine.
Caption: General experimental workflow diagram.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. tdcommons.org [tdcommons.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for N-Cbz-piperidine-4-carboxylic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-Cbz-piperidine-4-carboxylic acid as a building block in peptide synthesis. This unique scaffold is of significant interest in medicinal chemistry for the development of novel peptidomimetics and therapeutic peptides, owing to the conformational constraints and potential for enhanced biological activity imparted by the piperidine (B6355638) ring.
Introduction
N-Cbz-piperidine-4-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic amine, where the nitrogen is protected by a carboxybenzyl (Cbz) group. This protection strategy is crucial for its application in peptide synthesis as it prevents the secondary amine of the piperidine ring from participating in unwanted side reactions during the coupling process. The Cbz group is known for its stability under various reaction conditions and can be selectively removed, typically through catalytic hydrogenolysis, making it orthogonal to the commonly used Fmoc and Boc protecting group strategies in solid-phase peptide synthesis (SPPS).[1][2] The incorporation of the piperidine-4-carboxylic acid moiety into a peptide backbone can introduce conformational rigidity, which can lead to peptides with improved potency, selectivity, and metabolic stability.
Applications in Drug Discovery and Development
The piperidine scaffold is a prevalent motif in many approved pharmaceuticals. Its incorporation into peptides can lead to the development of novel therapeutics with a range of biological activities. For instance, peptides containing piperidine derivatives have been investigated for their potential as antimicrobial agents.[3][4] The cationic nature of the piperidine ring at physiological pH can facilitate interaction with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death.
Quantitative Data Summary
The efficiency of incorporating N-Cbz-piperidine-4-carboxylic acid into a peptide sequence is dependent on several factors, including the chosen coupling reagents, reaction conditions, and the nature of the peptide sequence itself. While specific yields can vary, the following table provides a representative summary of expected outcomes based on standard solid-phase peptide synthesis (SPPS) protocols.
| Parameter | Typical Range | Factors Influencing Outcome |
| Coupling Efficiency | 95 - 99% | Coupling reagent (e.g., HATU, HBTU, COMU are highly efficient), reaction time, temperature, and steric hindrance of the amino acid. |
| Crude Peptide Purity | 70 - 95% | Efficiency of coupling and deprotection steps, presence of side reactions, and sequence-dependent aggregation.[5] |
| Final Yield (after purification) | 10 - 40% | Cumulative yield of all synthesis cycles, purification losses (e.g., during HPLC). |
Experimental Protocols
The following protocols outline the general procedures for the incorporation of N-Cbz-piperidine-4-carboxylic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Synthesis
This protocol describes the manual synthesis of a peptide on a resin support, incorporating N-Cbz-piperidine-4-carboxylic acid at a desired position.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide MBHA resin)
-
N-Cbz-piperidine-4-carboxylic acid
-
Fmoc-protected amino acids
-
Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)[6][7]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)[1]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of N-Cbz-piperidine-4-carboxylic acid:
-
In a separate vial, dissolve N-Cbz-piperidine-4-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[8]
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated solution to the deprotected resin in the reaction vessel.
-
Shake the mixture at room temperature for 2-4 hours. The completion of the coupling reaction can be monitored using a Kaiser test.[8]
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next Fmoc-amino acid) steps for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, DCM, and methanol, then dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cbz-Group Deprotection (Post-Synthesis)
This protocol describes the removal of the Cbz protecting group from the piperidine nitrogen after the peptide has been synthesized and purified.
Materials:
-
Cbz-protected peptide
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen Source: Hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate.
-
Solvent: Methanol (MeOH) or a similar protic solvent.
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Cbz-protected peptide in methanol.
-
Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the use of N-Cbz-piperidine-4-carboxylic acid in peptide synthesis.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of Cbz-Protected Piperazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scale-up synthesis of Carboxybenzyl (Cbz)-protected piperazine (B1678402) intermediates. These compounds are critical building blocks in the pharmaceutical industry, frequently incorporated into the synthesis of active pharmaceutical ingredients (APIs). The following sections offer insights into the importance of these intermediates, scalable synthetic routes, and detailed experimental procedures.
Application Notes
Cbz-protected piperazines are widely utilized in medicinal chemistry and process development due to the stability of the Cbz group under various reaction conditions and its facile removal through catalytic hydrogenation. The selective protection of one of the nitrogen atoms in the piperazine ring allows for controlled functionalization of the other nitrogen, enabling the construction of complex molecular architectures.
Key Considerations for Scale-up:
-
Regioselectivity: Achieving mono-protection of the piperazine ring is crucial to avoid the formation of undesired bis-protected byproducts. The choice of reaction conditions, including the stoichiometry of reagents, temperature, and solvent, plays a critical role in controlling selectivity.
-
Work-up and Purification: On a large scale, traditional purification methods like column chromatography are often impractical and costly. Developing robust crystallization or precipitation methods for the final product is essential for an efficient and scalable process. As noted in the kilogram-scale synthesis of a related piperazic acid derivative, purification by precipitation is a key enabler for large-scale production.
-
Safety: The reagents used in Cbz protection, such as benzyl (B1604629) chloroformate, are hazardous. A thorough safety assessment and implementation of appropriate handling procedures are paramount during scale-up.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key Cbz and benzyl-protected piperazine intermediates.
Protocol 1: Kilogram-Scale Synthesis of (S)-1-Cbz-hexahydropyridazine-3-carboxylic Acid
This protocol is based on the work of Ma et al. and is recommended for large-scale production due to its operational simplicity and the feasibility of purification by precipitation.
Reaction Scheme:
Materials and Equipment:
-
Large-scale reaction vessel equipped with mechanical stirring, temperature control, and an inert atmosphere inlet.
-
Filtration equipment suitable for large volumes.
-
Drying oven.
-
(S)-1,2-bis(benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., Toluene (B28343), Acetone)
-
Water
Procedure:
-
Selective Deprotection: In a suitable large-scale reactor, dissolve (S)-1,2-bis(benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid in an appropriate solvent.
-
Base Treatment: Add a stoichiometric amount of aqueous sodium hydroxide solution while maintaining the temperature at a controlled level. The reaction progress is monitored by a suitable analytical method (e.g., HPLC or TLC).
-
Acidification and Precipitation: Upon completion of the reaction, carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Isolation and Drying: Isolate the precipitated solid by filtration, wash with water and a suitable organic solvent like toluene to remove impurities. Dry the product under vacuum to a constant weight.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | (S)-1,2-bis(benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid |
| Scale | Kilogram |
| Product | (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid |
| Yield | 71% (overall) |
| Purity (HPLC) | >97.0% |
| Purification Method | Precipitation |
This data is based on a similar process described in a patent for the synthesis of a related compound on a 0.62 kg scale.
Protocol 2: Large-Scale Synthesis of 1-(Benzyloxycarbonyl)piperazine (1-Cbz-Piperazine)
This protocol is a representative procedure for the mono-Cbz protection of piperazine, a fundamental building block.
Reaction Scheme:
Materials and Equipment:
-
Multi-neck round-bottom flask or reactor with mechanical stirrer, dropping funnel, and thermometer.
-
Ice-salt bath.
-
Standard laboratory glassware.
-
Piperazine (anhydrous)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Water
-
Brine
Procedure:
-
Reaction Setup: Charge the reactor with a solution of piperazine in dichloromethane and cool the mixture to 0 °C using an ice-salt bath.
-
Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate in dichloromethane to the piperazine solution via a dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or HPLC.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium carbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 1-(benzyloxycarbonyl)piperazine.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Starting Material | Piperazine |
| Reagent | Benzyl Chloroformate |
| Scale | Multi-gram to Kilogram |
| Product | 1-(Benzyloxycarbonyl)piperazine |
| Yield | 70-85% |
| Purity | >98% after recrystallization |
| Purification Method | Recrystallization |
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in the synthesis of Cbz-protected piperazine intermediates.
Caption: General workflow for the scale-up synthesis of Cbz-protected piperazine.
Caption: Logical relationships in the synthesis of 1-Cbz-piperazine.
Application Notes and Protocols for Mass Spectrometry Fragmentation of Cbz-Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine (B6355638) and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and bioactive molecules. The introduction of a carboxybenzyl (Cbz) protecting group is a common strategy in the synthesis of these compounds. Understanding the fragmentation behavior of Cbz-piperidine derivatives in mass spectrometry is crucial for their structural elucidation, metabolite identification, and quality control in drug development. This document provides a detailed overview of the expected fragmentation patterns, experimental protocols for their analysis, and visual representations of the fragmentation pathways.
Predicted Fragmentation Pathways
Under electrospray ionization (ESI) conditions, Cbz-piperidine derivatives are expected to readily form a protonated molecular ion [M+H]⁺. The subsequent fragmentation via collision-induced dissociation (CID) is anticipated to be a combination of the characteristic fragmentation of the N-carboxybenzyl (Cbz) protecting group and the piperidine ring system.[1]
The fragmentation of the Cbz group is a well-documented pathway for Cbz-protected amines.[1] A primary cleavage occurs at the benzylic C-O bond. Concurrently, the piperidine ring can undergo its own characteristic fragmentation, often involving ring opening and loss of small neutral molecules.
Two primary fragmentation pathways are predicted to originate from the Cbz group and the piperidine ring:
-
Pathway 1: Cbz Group Fragmentation. A key fragmentation of the Cbz group involves the cleavage of the benzylic C-O bond.[1] This can lead to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another significant fragmentation is the loss of benzyl (B1604629) alcohol.
-
Pathway 2: Piperidine Ring Fragmentation. The piperidine ring itself can undergo α-cleavage, which is a predominant fragmentation mode for aliphatic amines.[2] This involves the cleavage of a bond adjacent to the nitrogen atom.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for a generic Cbz-piperidine structure. The exact m/z values will depend on the specific substitutions on the piperidine ring.
| Precursor Ion | Fragment Ion | Proposed Structure of Fragment | Neutral Loss | Fragmentation Pathway |
| [M+H]⁺ | m/z 91 | Tropylium cation (C₇H₇⁺) | M - 90 | Cbz group fragmentation |
| [M+H]⁺ | [M+H - 44]⁺ | Loss of CO₂ | CO₂ (44 Da) | Cbz group fragmentation |
| [M+H]⁺ | [M+H - 108]⁺ | Loss of benzyl alcohol | C₇H₈O (108 Da) | Cbz group fragmentation |
| [M+H]⁺ | Varies | Piperidinium ion and related fragments | Varies | Piperidine ring opening |
Experimental Protocols
This section outlines a general procedure for analyzing Cbz-piperidine derivatives using tandem mass spectrometry.
1. Sample Preparation
-
Dissolve the Cbz-piperidine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.
-
If necessary, add a small amount of formic acid (0.1%) to the sample solution to promote protonation and enhance the signal of the [M+H]⁺ ion in positive ion mode.
2. Mass Spectrometry Analysis
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecular ion [M+H]⁺.
-
MS1 Analysis (Full Scan): Acquire a full scan mass spectrum to identify the m/z of the protonated molecular ion [M+H]⁺.[1]
-
Tandem MS (MS/MS) Analysis):
-
Select the [M+H]⁺ ion as the precursor ion in the first stage of the mass spectrometer (MS1).[1]
-
Subject the selected precursor ion to collision-induced dissociation (CID) in the collision cell.[1] An inert gas such as argon or nitrogen is used as the collision gas.
-
The collision energy should be optimized for the specific compound to achieve optimal fragmentation. A typical starting range is 10-40 eV.
-
-
MS2 Analysis (Product Ion Scan): Analyze the resulting fragment ions in the second stage of the mass spectrometer (MS2) to obtain the tandem mass spectrum.[1]
Visualizations
The following diagrams illustrate the predicted fragmentation pathways and a general experimental workflow.
Caption: Predicted fragmentation pathways of Cbz-piperidine derivatives.
Caption: General experimental workflow for MS/MS analysis.
References
Application Notes and Protocols for Chiral Separation of Cbz-Piperidine Enantiomers by HPLC and SFC
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral compounds is a critical process in the pharmaceutical industry. The carboxybenzyl (Cbz) protecting group is commonly used in the synthesis of piperidine-containing drug candidates, making the chiral separation of Cbz-piperidine enantiomers a vital step in ensuring the stereochemical purity of active pharmaceutical ingredients. This document provides a comparative overview and detailed protocols for the chiral separation of Cbz-piperidine enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique for chiral separations, offering a wide range of commercially available chiral stationary phases (CSPs).[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often providing faster and more efficient separations with reduced environmental impact due to the use of supercritical carbon dioxide as the primary mobile phase component.[2][3]
Data Presentation: HPLC vs. SFC for Chiral Piperidine (B6355638) Analogs
Table 1: Representative HPLC Chiral Separation Data for Piperidine Analogs
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Selectivity (α) | Reference |
| (R/S)-3-Benzylpiperidine | Chiralpak AD-H | n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v) | 1.0 | 8.9 (S), 10.2 (R) | 2.8 | 1.25 | [4] |
| N-Boc-3-aminopiperidine | Lux Cellulose-3 | n-Hexane/Isopropanol (90:10, v/v) | 0.5 | Not specified | > 1.5 | Not specified | N/A |
| (R/S)-Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 | Not specified | > 4.0 | Not specified | [5] |
Note: DEA (Diethylamine) is a common additive used to improve peak shape for basic compounds.
Table 2: Representative SFC Chiral Separation Data for Piperidine Analogs
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (CO₂/Modifier) | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Analysis Time (min) | Reference |
| Basic Benzylpiperidine Analog | Chiralpak AD-H | CO₂/Methanol with 0.2% Isopropylamine | 3.0 | 150 | 40 | < 5 | [1] |
| General Racemic Mixtures | Polysaccharide-based CSPs | CO₂/Methanol or Ethanol | 3.0 - 5.0 | 100 - 150 | 30 - 40 | < 10 | [3] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Cbz-Piperidine Enantiomers
This protocol provides a general starting point for developing a chiral HPLC method for Cbz-piperidine enantiomers, based on methods for similar compounds.[4]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak® AD-H, OD-H, or Lux® Cellulose-3 are recommended as a starting point.
-
Mobile Phase: HPLC-grade n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A basic additive like Diethylamine (DEA) may be required to improve peak shape.
-
Sample: Racemic Cbz-piperidine derivative dissolved in the mobile phase or a compatible solvent.
2. Chromatographic Conditions (Starting Point):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a wavelength where the Cbz group absorbs (e.g., ~215 nm or 254 nm).
-
Injection Volume: 10 µL
3. Method Development and Optimization:
-
Mobile Phase Composition: Systematically vary the ratio of n-Hexane to the alcohol modifier (e.g., 95:5, 80:20). Try different alcohols like ethanol.
-
Flow Rate: Adjust the flow rate (e.g., 0.5 - 1.5 mL/min) to balance analysis time and resolution.
-
Temperature: Evaluate the effect of column temperature (e.g., 10°C to 40°C). Lower temperatures often improve resolution.[6]
-
Additive: If peak tailing is observed, adjust the concentration of the basic additive (DEA).
Protocol 2: Chiral SFC Method for Cbz-Piperidine Enantiomers
This protocol outlines a general approach for the chiral separation of Cbz-piperidine enantiomers using SFC, known for its speed and efficiency.[1][3]
1. Instrumentation and Materials:
-
SFC system with a CO₂ pump, modifier pump, back pressure regulator (BPR), column oven, and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based CSPs compatible with SFC (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase: Supercritical CO₂ and an alcohol modifier (e.g., Methanol or Ethanol). A basic additive like Isopropylamine (IPA) or DEA is often necessary.
-
Sample: Racemic Cbz-piperidine derivative dissolved in the modifier or a suitable solvent.
2. Chromatographic Conditions (Starting Point):
-
Column: Chiralpak® AD-H (150 x 4.6 mm, 3 µm)
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.2% Isopropylamine
-
-
Gradient: 5% to 40% B over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV at an appropriate wavelength (e.g., ~215 nm or 254 nm).
-
Injection Volume: 5 µL
3. Method Development and Optimization:
-
Modifier Screening: Screen different alcohol modifiers (Methanol, Ethanol, Isopropanol).
-
Isocratic vs. Gradient: If a separation is observed in the screening gradient, an isocratic method can be developed to optimize the separation.
-
Additive: The type and concentration of the basic additive can significantly impact peak shape and selectivity.
-
Back Pressure and Temperature: Vary the back pressure (e.g., 100 to 200 bar) and temperature (e.g., 25°C to 50°C) to fine-tune the separation.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. fagg.be [fagg.be]
- 4. benchchem.com [benchchem.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming side reactions in Cbz protection of piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carbobenzyloxy (Cbz) protection of piperidine (B6355638).
Troubleshooting Guide
This guide addresses common issues encountered during the Cbz protection of piperidine, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing a significant amount of a higher molecular weight byproduct, suggesting double protection. How can I prevent the formation of a di-Cbz piperidine?
Answer:
The formation of a di-Cbz product, where the Cbz group attaches to both the piperidine nitrogen and another nucleophilic site, is a common side reaction. Here’s how to troubleshoot this issue:
-
Choice of Base: Stronger organic bases can promote undesired side reactions.
-
Solution: Opt for milder inorganic bases like sodium bicarbonate or sodium carbonate under Schotten-Baumann conditions (a two-phase system). These bases are generally effective at neutralizing the HCl byproduct without promoting over-reactivity.[1]
-
-
Reaction Temperature: Higher temperatures can increase the rate of side reactions.
-
Solution: Perform the reaction at a lower temperature, typically between 0 °C and room temperature.[2] Slow, dropwise addition of benzyl (B1604629) chloroformate at 0 °C is highly recommended.[2]
-
-
Stoichiometry of Benzyl Chloroformate: An excess of the protecting group can lead to multiple additions.
-
Solution: Use a minimal excess of benzyl chloroformate (Cbz-Cl), typically in the range of 1.1 to 1.5 molar equivalents.[1]
-
Question 2: My reaction is sluggish and gives a low yield of the desired N-Cbz-piperidine. What factors could be contributing to this?
Answer:
Low conversion can be attributed to several factors related to reagent quality and reaction conditions:
-
Reagent Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time.
-
Solution: Use a fresh bottle of benzyl chloroformate or one that has been stored properly under an inert atmosphere. Degradation can lead to the formation of benzyl alcohol and HCl, reducing the effective concentration of the reagent.
-
-
Inadequate Base: The base is crucial for neutralizing the HCl generated during the reaction.
-
Solution: Ensure at least a stoichiometric amount of base is used. For Schotten-Baumann conditions with an aqueous base, vigorous stirring is essential to ensure efficient reaction between the phases.[1] If using an organic base like triethylamine (B128534), ensure it is of high purity and used in appropriate excess (e.g., 1.2 equivalents).[2]
-
-
Steric Hindrance: Bulky substituents on the piperidine ring can impede the approach of the Cbz-Cl.
-
Solution: Consider increasing the reaction temperature moderately or extending the reaction time. However, be mindful of promoting side reactions.
-
Question 3: I have identified N-benzyl piperidine as a byproduct. How is this forming and how can I minimize it?
Answer:
The formation of N-benzyl piperidine is a type of N-alkylation side reaction. While less common than over-protection, it can occur under certain conditions.
-
Mechanism: This side reaction can be more prevalent if the benzyl chloroformate has degraded to form benzyl chloride, which can then act as an alkylating agent. The N-Cbz-piperidine product itself is generally stable, but any unreacted piperidine can be alkylated. The product of the reaction, the Cbz-protected amine, is less nucleophilic than the starting amine, which helps to prevent further alkylation.
-
Troubleshooting:
-
High-Quality Reagents: The most critical step is to use high-purity, fresh benzyl chloroformate to minimize the presence of benzyl chloride.
-
Controlled Stoichiometry: Avoid a large excess of piperidine. The reaction is typically run with a slight excess of the Cbz-Cl.
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to disfavor the SN2 reaction leading to N-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Cbz protection reaction?
A1: The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and benzyl chloroformate. If not neutralized, the HCl will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[3]
Q2: What are Schotten-Baumann conditions and why are they often recommended for Cbz protection?
A2: Schotten-Baumann conditions refer to the use of a two-phase solvent system, typically an organic solvent (like dichloromethane) and water, with a base dissolved in the aqueous phase. This method is often recommended because the aqueous base (e.g., NaHCO₃) effectively neutralizes the HCl byproduct, while the starting materials and product remain in the organic phase. This can help to minimize side reactions that may be promoted by organic bases in a single-phase system.
Q3: How can I confirm the quality of my benzyl chloroformate?
A3: The quality of benzyl chloroformate can be checked by ¹H NMR spectroscopy to look for the presence of impurities like benzyl alcohol. Additionally, its purity can be assessed by gas chromatography. Fresh Cbz-Cl should be a clear, colorless to light yellow liquid.
Q4: What are the best practices for purifying N-Cbz-piperidine?
A4: Purification typically begins with an aqueous workup to remove the base and any water-soluble byproducts. The reaction mixture is often washed with a dilute acid (e.g., 1 M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.[2] If further purification is needed, silica (B1680970) gel column chromatography is a common and effective method. For solid products, recrystallization can also be an excellent purification technique.[1]
Q5: Are there any safety concerns I should be aware of when working with benzyl chloroformate?
A5: Yes, benzyl chloroformate is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is also moisture-sensitive and can decompose to release HCl gas.
Data Presentation
The following table summarizes expected yields for the Cbz protection of piperidine based on different reported protocols. It is important to note that actual yields can vary depending on the specific substrate, scale, and experimental execution.
| Base | Solvent System | Temperature | Reagent Stoichiometry (Piperidine:Base:Cbz-Cl) | Expected Yield | Reference |
| Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. | 1.0 : 1.2 : 1.1 | >95% | [2] |
| Sodium Bicarbonate | Tetrahydrofuran (THF) / Water | 0 °C to Room Temp. | 1.0 : 2.0 : 1.5 | 90% | [4] |
Experimental Protocols
Protocol 1: Cbz Protection of Piperidine using Triethylamine in Dichloromethane
-
Materials:
-
Piperidine (1.0 equiv)
-
Triethylamine (1.2 equiv)
-
Benzyl chloroformate (1.1 equiv)
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve piperidine and triethylamine in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain N-Cbz-piperidine.[2]
-
Protocol 2: Cbz Protection of Piperidine under Schotten-Baumann Conditions
-
Materials:
-
Piperidine (1.0 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Benzyl chloroformate (1.5 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Dissolve piperidine in a 2:1 mixture of THF and water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution.
-
Slowly add benzyl chloroformate dropwise to the vigorously stirred reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, continuing to stir for up to 20 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.[4]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting Cbz protection of piperidine.
Caption: A troubleshooting decision tree for common side reactions.
Caption: A general experimental workflow for Cbz protection of piperidine.
References
Technical Support Center: Synthesis of N-Cbz-Piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Cbz-piperazine (Benzyl 1-piperazinecarboxylate). Our goal is to help you improve reaction yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Cbz-piperazine?
A1: The most prevalent method is the reaction of piperazine (B1678402) with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. This reaction, a nucleophilic acyl substitution, selectively protects one of the nitrogen atoms of the piperazine ring with a benzyloxycarbonyl (Cbz) group.
Q2: Why is temperature control important during the addition of benzyl chloroformate?
A2: The reaction between piperazine and benzyl chloroformate is exothermic. Starting the reaction at a low temperature, typically 0 °C, is crucial to control the reaction rate and minimize the formation of byproducts.[1] After the initial addition, the reaction can be allowed to warm to room temperature.[1]
Q3: What are the common bases used in this synthesis, and why are they necessary?
A3: Common bases include sodium bicarbonate, sodium carbonate, and triethylamine.[1] The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the piperazine, rendering it unreactive. A base is required to neutralize the HCl and maintain the nucleophilicity of the piperazine.[1]
Q4: What is the primary side reaction that leads to low yields of N-Cbz-piperazine?
A4: The major side reaction is the formation of the di-substituted byproduct, 1,4-bis(benzyloxycarbonyl)piperazine. This occurs when both nitrogen atoms of the piperazine molecule react with benzyl chloroformate.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of piperazine and the formation of the N-Cbz-piperazine product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of N-Cbz-piperazine.
| Issue | Potential Cause | Recommended Action |
| Low to No Product Formation | Degraded Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is sensitive to moisture and can degrade over time.[1] | - Use a fresh bottle of Cbz-Cl. - Ensure all glassware is thoroughly dried before use. - Handle Cbz-Cl under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Insufficient Base: An inadequate amount of base will result in the protonation of piperazine, halting the reaction.[1] | - Use at least two equivalents of a suitable base (e.g., sodium bicarbonate, triethylamine) relative to piperazine to neutralize the generated HCl.[1] | |
| Formation of a Significant Amount of Di-substituted Byproduct | Incorrect Stoichiometry: Using a 1:1 molar ratio of piperazine to Cbz-Cl can lead to a mixture of mono- and di-substituted products. | - Use a significant excess of piperazine (e.g., 3-5 equivalents) to statistically favor mono-substitution.[3] - Alternatively, use a mono-protected piperazine, such as N-Boc-piperazine, to ensure only one site is available for reaction.[4] |
| Rapid Addition of Cbz-Cl: Adding the Cbz-Cl too quickly can create localized high concentrations, promoting di-substitution. | - Add the benzyl chloroformate solution dropwise to the piperazine solution over an extended period (e.g., 30-60 minutes) with vigorous stirring.[3] | |
| Presence of a White Precipitate During Reaction | Piperazine Dihydrochloride Salt: If the reaction is not sufficiently basic, the generated HCl will react with piperazine to form a salt that may precipitate out of organic solvents. | - Ensure adequate and continuous mixing. - Add more base to neutralize the acid and redissolve the salt. |
| Difficulties in Product Purification | Removal of Excess Piperazine: Piperazine's basicity and water solubility can complicate extraction. | - During the work-up, perform an acidic aqueous wash (e.g., with 1M HCl). This will protonate the excess piperazine, making it highly water-soluble and easily removable in the aqueous layer.[3] The desired N-Cbz-piperazine will remain in the organic layer. |
| Co-elution during Chromatography: The di-substituted byproduct may have a similar polarity to the desired product, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization as an alternative purification method. |
Experimental Protocols
Protocol 1: Mono-N-Cbz Protection of Piperazine
This protocol focuses on the direct reaction of piperazine with benzyl chloroformate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (3-5 equivalents) in a suitable solvent (e.g., dichloromethane, DCM). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add a suitable base, such as sodium bicarbonate (at least 2 equivalents relative to piperazine), to the piperazine solution.
-
Preparation of Cbz-Cl Solution: In a separate flask, dissolve benzyl chloroformate (1 equivalent) in the same solvent used for the piperazine.
-
Slow Addition of Cbz-Cl: Add the Cbz-Cl solution dropwise to the cooled and stirred piperazine solution over 30-60 minutes, ensuring the temperature remains at or below 5 °C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess piperazine.
-
Wash with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation to obtain pure N-Cbz-piperazine.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of N-substituted piperazines, which can serve as a reference for optimizing your synthesis of N-Cbz-piperazine.
| N-Substituent | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Benzyl | Benzyl chloride | Aniline hydrochloride (catalyst) | Methanol | 50 | 95.5 | 99.2 | [6][7] |
| Benzyl | Benzyl chloride | Piperazine dihydrochloride | Ethanol | 65 | 65-75 | >99 | [8] |
| Cbz | Benzyl chloroformate | Triethylamine | Dichloromethane | 0 to RT | - | - | [5] |
| Boc | Di-tert-butyl dicarbonate | Sodium hydroxide | Water/tert-butanol | 5 to RT | - | - | [5] |
Note: Yields can vary significantly based on the specific reaction scale and purification method.
Visualizations
Caption: Reaction pathway for the synthesis of N-Cbz-piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting incomplete Cbz deprotection via hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the removal of the carbobenzyloxy (Cbz or Z) protecting group.
Troubleshooting Guide
This guide addresses common issues encountered during Cbz deprotection in a question-and-answer format.
Question 1: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?
Answer: Slow or incomplete hydrogenation is a frequent issue with several potential causes:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers, thiazoles) or impurities.[1][2][3][4] The product amine itself can also coordinate to the catalyst and inhibit its activity.[2][5]
-
Solution: Ensure the starting material and solvents are of high purity and free from sulfur-containing contaminants.[3][5] If the substrate contains sulfur, consider increasing the catalyst loading, adding fresh catalyst portion-wise, or using an alternative deprotection method not susceptible to poisoning, such as acidic or nucleophilic cleavage.[1][6] To prevent product inhibition, performing the reaction in an acidic solvent like acetic acid can protonate the amine, reducing its coordination to the palladium catalyst.[2][7]
-
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.[1]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for difficult or sterically hindered substrates.[1][5]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is critical to ensure the substrate has access to the catalyst surface.[1]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture throughout the reaction.[1]
-
-
Poor Substrate Solubility: Limited solubility of the starting material in the chosen solvent can hinder the reaction rate.[2]
Question 2: I am observing side products from the reduction of other functional groups. How can I improve selectivity?
Answer: The non-selective reduction of other functional groups is a common challenge with catalytic hydrogenation, which can also reduce aryl halides, nitro groups, double bonds, and benzyl (B1604629) ethers.[1][10]
-
Solution: Transfer hydrogenolysis often provides better selectivity.[1] This method uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane instead of hydrogen gas and is generally milder.[2] Alternatively, non-hydrogenation methods such as mild acidic cleavage (e.g., AlCl₃ in HFIP) or nucleophilic cleavage are excellent choices for substrates with reducible functional groups.[1][11]
Question 3: My substrate is sensitive to hydrogenation. What are the best alternative methods for Cbz deprotection?
Answer: For substrates that cannot tolerate catalytic hydrogenation, several effective methods are available:
-
Acid-Catalyzed Cleavage: This is a robust alternative. Strong acids like HBr in acetic acid are effective but can be harsh.[1] Milder conditions, such as aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), offer excellent functional group tolerance at room temperature.[1][11][12] Acid-mediated methods are also advantageous for large-scale synthesis as they are metal-free, avoiding concerns about residual heavy metal contamination.[2][13]
-
Nucleophilic Cleavage: This method is highly selective for sensitive substrates.[2] A protocol using 2-mercaptoethanol (B42355) with a base in a solvent like N,N-dimethylacetamide (DMAC) can effectively cleave the Cbz group without affecting other reducible functionalities.[1][10][11]
-
Transfer Hydrogenolysis: As mentioned, this technique is milder than direct hydrogenation with H₂ gas and can be more chemoselective.[2] It uses hydrogen donors like ammonium formate in the presence of Pd/C.[9]
Troubleshooting Summary Table
| Symptom | Possible Cause | Recommended Solution(s) |
| Slow or Incomplete Reaction | Catalyst Poisoning (e.g., by sulfur) | Use high-purity starting material. Increase catalyst loading or add fresh catalyst.[1][2] Switch to non-hydrogenation methods (acidic/nucleophilic cleavage).[1] |
| Poor Catalyst Quality/Activity | Use a fresh, high-quality catalyst (e.g., 10% Pd/C).[1] Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2][7] | |
| Product Inhibition (Amine Coordination) | Add a weak acid (e.g., acetic acid) to the reaction mixture to protonate the product amine.[2][5] | |
| Insufficient Hydrogen Pressure | Increase H₂ pressure to 50 psi or higher.[1][5] | |
| Inadequate Mixing / Poor Solubility | Ensure vigorous stirring.[1] Use a different solvent or a co-solvent system (e.g., MeOH, EtOH, THF, EtOAc).[2][9] | |
| Formation of Side Products | Over-reduction of other functional groups | Use a more selective method like transfer hydrogenolysis.[1][2] Employ non-reductive methods like mild acidic cleavage (AlCl₃/HFIP) or nucleophilic cleavage.[1][11] |
| Substrate is Sensitive to Reduction | Presence of reducible groups (alkenes, aryl halides, etc.) | Avoid catalytic hydrogenation. Use acidic cleavage (HBr/AcOH or AlCl₃/HFIP) or nucleophilic cleavage (2-mercaptoethanol).[1][5][11] |
Cbz Deprotection Methods: Comparative Data
| Method | Typical Reagents | Catalyst Loading | Temperature | Pressure | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | 5-10 mol% | Room Temp - 60°C | Atmospheric - 50+ psi | Clean byproducts (toluene, CO₂); mild conditions.[1][9] | Reduces other functional groups; catalyst poisoning by sulfur.[1][10] |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | 5-10 mol% | Room Temp | Atmospheric | Safer than H₂ gas; often more selective.[1][2] | Can still reduce some sensitive groups.[1] |
| Acidic Cleavage (Strong) | HBr, Acetic Acid | N/A | Room Temp - 80°C | Atmospheric | Effective and relatively fast.[1][5] | Harsh conditions; potential for side reactions.[1] |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | N/A | Room Temp | Atmospheric | Mild; excellent functional group tolerance.[1][11][12] | HFIP is an expensive solvent.[1] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | N/A | ~75°C | Atmospheric | Highly selective for sensitive substrates.[1][11] | Thiol reagent has an unpleasant odor.[1] |
Experimental Protocols
1. Catalytic Hydrogenation using Pd/C and H₂
This protocol provides a general guideline and may require optimization.
-
Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas supply.
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol) in a flask suitable for hydrogenation.[9]
-
Carefully add 10% Pd/C (typically 5-10 mol% palladium relative to the substrate) to the solution.[9]
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon for atmospheric pressure or a pressurized vessel) at room temperature.[1][9]
-
Monitor the reaction's progress by TLC or LC-MS.[9]
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[9] Caution: The catalyst can be pyrophoric.
-
Wash the filter pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[9]
-
2. Acidic Cleavage using AlCl₃ in HFIP
This method is ideal for substrates with reducible functional groups.[1]
-
Materials: Cbz-protected amine, Aluminum chloride (AlCl₃), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Dissolve the Cbz-protected amine (1 equiv) in HFIP.[12]
-
Add AlCl₃ (2-3 equivalents) to the solution at room temperature. The mixture may be a suspension.[1][12]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 2 to 16 hours.[12]
-
Upon completion, dilute the reaction mixture with DCM.[12]
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃.[12]
-
Extract the aqueous layer with DCM.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[12]
-
Purify the crude product by column chromatography if necessary.[1]
-
3. Nucleophilic Cleavage using 2-Mercaptoethanol
This is a highly selective method for sensitive substrates.[1]
-
Materials: Cbz-protected amine, 2-Mercaptoethanol, Potassium phosphate (B84403) or another suitable base, N,N-Dimethylacetamide (DMAC).
-
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add the base (e.g., potassium phosphate, 4 equivalents).[11]
-
Add 2-mercaptoethanol (e.g., 2 equivalents).[11]
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][11]
-
After cooling to room temperature, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure to yield the desired amine.
-
Visual Guides
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 13. tdcommons.org [tdcommons.org]
Preventing racemization during Cbz protection of chiral piperidines
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the N-benzyloxycarbonyl (Cbz) protection of chiral piperidines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the Cbz protection of chiral piperidines?
Racemization during the Cbz protection of chiral piperidines, particularly those with a stereocenter at the alpha-position to the nitrogen (e.g., 2-substituted piperidines), primarily occurs through the base-catalyzed abstraction of the proton at the chiral center. This deprotonation leads to the formation of a planar, achiral enamine or a related resonance-stabilized carbanion intermediate. Reprotonation of this intermediate can occur from either face with equal probability, resulting in a loss of enantiomeric excess.[1][2]
Q2: How does the choice of base influence the extent of racemization?
The strength and steric hindrance of the base are critical factors in controlling racemization.[1] Strong, non-hindered bases are more likely to deprotonate the alpha-proton, leading to increased racemization. Milder bases and sterically hindered bases are generally preferred as they are less likely to abstract the alpha-proton, thereby preserving the stereochemical integrity of the chiral center.
Q3: Can the reaction temperature affect the enantiomeric purity of the product?
Yes, elevated temperatures can significantly increase the rate of racemization.[1] Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium that leads to racemization.[1] Therefore, conducting the Cbz protection at lower temperatures (e.g., 0 °C to room temperature) is highly recommended to minimize the risk of epimerization.
Q4: Are there specific reaction conditions that are known to minimize racemization?
The Schotten-Baumann reaction conditions, which utilize a two-phase system of an organic solvent and a mild aqueous base, are commonly employed for Cbz protection and can help minimize racemization.[3] The use of a biphasic system helps to control the concentration of the base in the organic phase where the reaction occurs. For amino acids, maintaining a pH between 8 and 10 has been found to be effective in preventing racemization. While specific quantitative data for chiral piperidines is limited, applying similar principles of using mild bases and controlled pH is advisable.
Troubleshooting Guides
Issue: Significant loss of enantiomeric excess (ee) is observed after Cbz protection.
| Potential Cause | Troubleshooting Steps |
| Base is too strong or not sterically hindered. | Switch to a milder inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Consider using a sterically hindered organic base like diisopropylethylamine (DIPEA) if an organic base is required. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary. Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures. |
| Prolonged reaction time. | Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and work up the reaction as soon as the starting material is consumed.[1] |
| Inappropriate solvent. | Use a non-polar, aprotic solvent for the reaction. For Schotten-Baumann conditions, a combination of an organic solvent like dichloromethane (B109758) (DCM) or diethyl ether with water is standard. |
Data Presentation
While specific comparative studies on the Cbz protection of chiral piperidines are not extensively available in the literature, the following table provides a qualitative guide to selecting appropriate reaction conditions to minimize racemization based on general principles of organic chemistry.
Table 1: Qualitative Comparison of Reaction Parameters for Minimizing Racemization
| Parameter | Condition to Minimize Racemization | Condition that May Increase Racemization | Rationale |
| Base | Mild inorganic bases (e.g., NaHCO₃, K₂CO₃) or sterically hindered organic bases (e.g., DIPEA) | Strong bases (e.g., NaOH, KOH, NaH, LDA) | Milder and hindered bases are less likely to abstract the alpha-proton. |
| Temperature | 0 °C to room temperature | Elevated temperatures (> room temperature) | Lower temperatures reduce the rate of the epimerization equilibrium. |
| Reaction Time | As short as possible (monitor reaction progress) | Prolonged reaction times | Minimizes the time the product is exposed to basic conditions.[1] |
| Solvent | Biphasic (e.g., DCM/water, Et₂O/water) or aprotic non-polar solvents | Protic solvents (e.g., alcohols) | Aprotic solvents are less likely to facilitate proton exchange that can lead to racemization. |
Experimental Protocols
Protocol 1: Cbz Protection of a Chiral Piperidine (B6355638) using Sodium Bicarbonate (Modified Schotten-Baumann Conditions)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chiral piperidine
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Standard workup and purification reagents
Procedure:
-
Dissolve the chiral piperidine (1.0 eq) in a mixture of THF (or DCM) and water (2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir for 10-15 minutes.
-
Slowly add benzyl chloroformate (1.1-1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at or below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-4 hours), proceed with a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or other suitable analytical techniques.
Visualizations
Caption: Mechanism of racemization during Cbz protection of a chiral piperidine.
References
Technical Support Center: Optimizing Cbz-Cl Reactions with Piperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-benzyloxycarbonyl (Cbz) protection of piperidine (B6355638) using benzyl (B1604629) chloroformate (Cbz-Cl).
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for the Cbz protection of piperidine?
A typical procedure involves dissolving piperidine and a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable solvent like dichloromethane (B109758) (DCM) at 0 °C.[1] Benzyl chloroformate (Cbz-Cl) is then added dropwise to the cooled solution. The reaction is often stirred for several hours, allowing it to gradually warm to room temperature.[1][2]
Q2: My reaction is sluggish or incomplete. What are the potential causes and solutions?
Incomplete reactions can stem from several factors:
-
Reagent Quality: Cbz-Cl is highly sensitive to moisture and can degrade into benzyl alcohol and HCl.[1] It is crucial to use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.[1] The purity of piperidine and the base is also important; ensure they are free from excess moisture.[1]
-
Temperature: While the reaction is typically initiated at 0 °C to control its exothermic nature, very low temperatures might slow down the reaction rate.[1] If the reaction is sluggish, allowing it to warm to room temperature for a few hours can help drive it to completion.[1][3]
-
Reaction Time: Depending on the scale and specific conditions, the reaction may require more time than initially anticipated. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Mixing: In biphasic systems (e.g., DCM/water), efficient stirring is essential to ensure proper contact between the reactants.[1]
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Common side products include:
-
N,N'-Dibenzyloxycarbonyl-piperidine (Di-Cbz-piperidine): This occurs when the initially formed N-Cbz-piperidine reacts with another molecule of Cbz-Cl. To minimize this, use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of Cbz-Cl.[3] Slow, dropwise addition of Cbz-Cl at a low temperature helps maintain a low concentration of the electrophile, further reducing the likelihood of this side product.[3]
-
Benzyl Alcohol: This is a common impurity in Cbz-Cl and can also form from its decomposition in the presence of moisture.[1][3] Using fresh, high-purity Cbz-Cl and ensuring anhydrous reaction conditions can mitigate its presence.[3]
-
Dibenzyl Carbonate: This can form from the decomposition of Cbz-Cl or its reaction with benzyl alcohol.[3]
Q4: What is the optimal choice of base and solvent for this reaction?
The choice of base and solvent can significantly impact the reaction's efficiency and ease of workup.
-
Bases: Both inorganic and organic bases can be used. Inorganic bases like sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) are inexpensive and easily removed during the aqueous workup.[1] Organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are also common choices, though they can sometimes be more challenging to remove completely during purification.[1] The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[4]
-
Solvents: Dichloromethane (DCM) is a widely used solvent due to the good solubility of both the starting materials and the product.[1] Other options include ethyl acetate (B1210297), tetrahydrofuran (B95107) (THF), and acetonitrile.[1] For biphasic systems, a combination of an organic solvent and water is used.[1]
Q5: How should I purify the N-Cbz-piperidine product?
Standard workup involves washing the reaction mixture with 1 M HCl to remove any unreacted piperidine, followed by a wash with a saturated sodium bicarbonate solution and then brine.[1] The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.[1][2]
If the crude product is an oil and does not crystallize, purification can be achieved through:
-
Column Chromatography: A silica (B1680970) gel column with a gradient elution of ethyl acetate in hexanes is typically effective for separating the product from impurities.[1]
-
Salt Formation: Since the product contains a basic piperidine nitrogen, treating a solution of the product with HCl in a solvent like diethyl ether can induce the crystallization of the hydrochloride salt. The free base can then be regenerated by treatment with a mild base.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low to No Product Formation | 1. Inactive Cbz-Cl: Degraded due to moisture exposure.[1] 2. Inadequate Base: Insufficient amount or inappropriate type of base. 3. Low Reaction Temperature: Significantly slowed reaction rate. | 1. Use a fresh bottle of Cbz-Cl and ensure all glassware is dry.[1] 2. Use at least two equivalents of a suitable base (e.g., NaHCO₃, TEA). 3. Allow the reaction to warm to room temperature after the initial addition of Cbz-Cl at 0°C.[1][3] |
| Formation of White Precipitate (other than product) | Piperidine Hydrochloride Salt: If the piperidine starting material is a hydrochloride salt, it may not be fully neutralized. | Ensure sufficient base is added to neutralize the salt and the HCl generated during the reaction. |
| Reaction Mixture Turns Yellow/Brown | 1. Decomposition of Cbz-Cl: Can occur at elevated temperatures or in the presence of impurities. 2. Side Reactions: Unwanted side reactions leading to colored byproducts. | 1. Perform the reaction at low temperatures (0 °C is ideal) and use fresh, high-purity Cbz-Cl. 2. Carefully control the addition of Cbz-Cl to avoid localized heating. |
| Significant Amount of Unreacted Piperidine | Incomplete Reaction: Insufficient reaction time or deactivation of Cbz-Cl. | 1. Allow the reaction to stir for a longer period, monitoring by TLC.[3] 2. Ensure the Cbz-Cl is of high quality.[3] |
| High Levels of Di-Cbz-piperidine Detected | Excess Cbz-Cl or Prolonged Reaction Time: The product reacts further with Cbz-Cl.[3] | 1. Use a stoichiometric amount or a very slight excess (e.g., 1.05 eq) of Cbz-Cl.[3] 2. Monitor the reaction closely by TLC and quench it as soon as the piperidine is consumed.[3] 3. Add Cbz-Cl dropwise at 0 °C.[3] |
| Presence of Benzyl Alcohol | Hydrolysis of Cbz-Cl: Due to the presence of water.[3] | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.[1] |
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition 1: Inorganic Base in Biphasic System | Condition 2: Organic Base in Anhydrous System | Considerations |
| Base | NaHCO₃, Na₂CO₃, K₂CO₃[1] | Triethylamine (TEA), DIPEA[1] | Inorganic bases are easily removed during workup. Organic bases may require more rigorous purification.[1] |
| Solvent | Dichloromethane (DCM) / Water, Ethyl Acetate / Water | Dichloromethane (DCM), THF, Acetonitrile[1] | DCM is a versatile choice for both systems. Anhydrous conditions are critical for the organic base system to prevent Cbz-Cl hydrolysis. |
| Temperature | 0 °C to Room Temperature[1] | 0 °C to Room Temperature[1] | Low temperature is generally preferred to control the reaction and minimize side products.[1][3] |
| Stoichiometry (Cbz-Cl:Piperidine) | 1.05 : 1.0 | 1.05 : 1.0 | A slight excess of Cbz-Cl can drive the reaction to completion, but a large excess increases the risk of di-Cbz-piperidine formation.[3] |
Experimental Protocols
Protocol 1: Cbz Protection of Piperidine using Sodium Bicarbonate
-
Dissolution: Dissolve piperidine (1.0 eq) in a mixture of dichloromethane (DCM) and water.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[1]
-
Addition of Cbz-Cl: Add a solution of benzyl chloroformate (1.05 eq) in DCM dropwise to the vigorously stirred solution at 0 °C.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.[1]
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][2]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization if it solidifies.
Protocol 2: Cbz Protection of Piperidine using Triethylamine
-
Dissolution: To a solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add benzyl chloroformate (1.1 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 3-5 hours.
-
Workup: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude N-Cbz-piperidine.
-
Purification: Purify the crude product as needed by column chromatography.
Visualizations
Caption: Reaction mechanism for the N-Cbz protection of piperidine.
Caption: A workflow for troubleshooting common issues in the Cbz protection of piperidine.
Caption: Logical relationships of components in the Cbz protection of piperidine.
References
Technical Support Center: Cbz Protection of Sensitive Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the carbobenzyloxy (Cbz or Z) protecting group, with a focus on sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: My Cbz protection reaction with benzyl (B1604629) chloroformate (Cbz-Cl) is sluggish or incomplete. What are the common causes and how can I troubleshoot this?
A1: Incomplete Cbz protection is a frequent issue that can often be attributed to several factors:
-
Low Nucleophilicity of the Amine: The reactivity of the amine is crucial. Aromatic amines or sterically hindered amines are less nucleophilic and may react slowly.
-
Inadequate Base: The base plays a dual role: it neutralizes the HCl byproduct and enhances the nucleophilicity of the amine. An insufficient amount or a weak base may not be effective.[1]
-
Poor Reagent Quality: Benzyl chloroformate is moisture-sensitive and can degrade over time.[1] Using a fresh or properly stored reagent is essential.
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate.
Troubleshooting Tips:
-
Choice of Base: For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). Ensure at least two equivalents of the base are used.[1]
-
Reaction Temperature: While many Cbz protections are run at 0°C to room temperature, gentle heating may be necessary for less reactive substrates. However, be cautious as higher temperatures can lead to side reactions.
-
Alternative Reagents: For particularly sensitive substrates, consider using an activated Cbz reagent like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) or 4-nitrophenyl benzyl carbonate (Cbz-ONp), which can offer milder reaction conditions.[2]
-
Solvent: Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common. For some applications, using a biphasic system (e.g., dioxane/water) with an inorganic base like sodium bicarbonate can be effective.[3]
Q2: I am observing side products in my Cbz protection reaction. What are they and how can I avoid them?
A2: The most common side product is the formation of a double-Cbz protected amine (for primary amines) or the formation of benzyl alcohol due to the decomposition of Cbz-Cl.
Strategies to Minimize Side Products:
-
Stoichiometry: Use a controlled amount of Cbz-Cl (typically 1.05 to 1.2 equivalents).
-
Slow Addition: Add the Cbz-Cl dropwise to the reaction mixture, especially at low temperatures, to maintain a low concentration of the reagent and minimize side reactions.
-
Temperature Control: Maintain the recommended temperature throughout the reaction. For many standard procedures, this is 0°C.
-
Moisture Control: Ensure all glassware is dry and use anhydrous solvents to prevent the hydrolysis of benzyl chloroformate.
Q3: My substrate contains an acid-sensitive functional group. Which Cbz protection protocol should I use?
A3: For acid-sensitive substrates, it is crucial to avoid acidic conditions during the reaction and workup.
Recommended Approach:
-
Schotten-Baumann Conditions: Employing a biphasic system with a mild inorganic base like sodium bicarbonate or sodium carbonate in water and an organic solvent (e.g., THF, dioxane) is a standard and effective method.[3] The pH is typically maintained between 8 and 10.[2]
-
Non-Aqueous Conditions with an Organic Base: Using an organic base such as triethylamine (B128534) (TEA) or DIPEA in an aprotic solvent like DCM or THF is also a good option.
Q4: My substrate is base-sensitive. Are there suitable Cbz protection methods?
A4: Yes, for base-sensitive substrates, you can use non-alkaline or mildly acidic conditions.
Recommended Approaches:
-
Iodine Catalysis: A catalytic amount of iodine can facilitate the Cbz protection of amines under neutral conditions.
-
Silica-Sulfuric Acid: This solid-supported acid catalyst can be used for chemoselective N-benzyloxycarbonylation under solvent-free conditions at room temperature.
-
Reaction in Water: Surprisingly, conducting the reaction in water at room temperature without any added base has been shown to be a mild, efficient, and environmentally friendly method for the Cbz protection of a variety of amines.[4]
Alternative Reagents for Cbz Protection
For sensitive substrates, switching from the traditional benzyl chloroformate to an alternative reagent can provide significant advantages in terms of mildness and selectivity.
| Reagent | Structure | Key Advantages | Typical Reaction Conditions |
| Benzyl Chloroformate (Cbz-Cl) | Benzyl-O-(C=O)-Cl | Readily available, cost-effective. | Base (e.g., NaHCO₃, TEA, DIPEA), 0°C to RT. |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Benzyl-O-(C=O)-OSu | Solid, stable, less moisture-sensitive than Cbz-Cl. Byproduct (NHS) is water-soluble, simplifying purification. | Mild base (e.g., NaHCO₃), aqueous/organic solvent mixture, RT. |
| 4-Nitrophenyl benzyl carbonate (Cbz-ONp) | Benzyl-O-(C=O)-O-Ph-NO₂ | Solid, stable reagent. The release of 4-nitrophenol (B140041) can be monitored spectrophotometrically. | Base (e.g., TEA), DCM, RT. |
Experimental Protocols
Protocol 1: Cbz Protection using Benzyl Chloroformate (Schotten-Baumann Conditions)
This protocol is a general procedure for the N-protection of an amino acid using benzyl chloroformate.[1]
Materials:
-
Amino acid (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Dioxane and Water (2:1 mixture)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amino acid in the dioxane/water mixture.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the Cbz-protected amino acid. A typical yield for this reaction is approximately 90%.[1]
Protocol 2: Cbz Protection using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
This method is suitable for substrates where the use of Cbz-Cl might be problematic.
Materials:
-
Amine (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.1 eq)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amine in the THF/water mixture.
-
Add sodium bicarbonate to the solution.
-
Add Cbz-OSu to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once complete, separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by silica (B1680970) gel chromatography if necessary.
Protocol 3: Cbz Protection using 4-Nitrophenyl benzyl carbonate (Cbz-ONp)
This protocol is useful for substrates that are sensitive to the conditions of the Schotten-Baumann reaction.
Materials:
-
Amine (1.0 eq)
-
Triethylamine (TEA) (1.0 eq)
-
Dichloromethane (DCM)
-
4-Nitrophenyl benzyl carbonate (Cbz-ONp) (1.2 eq)
Procedure:
-
Dissolve the amine and triethylamine in dichloromethane.
-
Add 4-nitrophenyl benzyl carbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor to completion via TLC.
-
Upon completion, concentrate the crude reaction mixture in vacuo.
-
Purify the residue by silica gel flash chromatography.
Troubleshooting and Visualization
Troubleshooting Guide: Reagent Selection for Cbz Protection
The following decision tree can help in selecting the appropriate Cbz protection strategy based on the substrate's sensitivities.
Caption: Decision tree for selecting a Cbz protection strategy.
Experimental Workflow: Cbz Protection with Alternative Reagents
This diagram illustrates the general workflow for Cbz protection using alternative reagents for sensitive substrates.
Caption: General experimental workflow for Cbz protection.
References
Addressing poor peak shape in HPLC of Cbz-piperidine compounds
<
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Carboxybenzyl-protected (Cbz) piperidine (B6355638) compounds.
Troubleshooting Guide: Resolving Poor Peak Shape
Poor peak shape, particularly peak tailing, is a frequent issue when analyzing basic compounds like Cbz-piperidines using reversed-phase HPLC. This phenomenon can compromise resolution, accuracy, and sensitivity.[1] The following section addresses common causes and provides systematic solutions.
Q1: Why is my Cbz-piperidine compound exhibiting significant peak tailing?
A1: Peak tailing for basic compounds like Cbz-piperidines is typically caused by secondary ionic interactions between the analyte and the stationary phase.[1][2] The primary reasons include:
-
Interaction with Residual Silanol (B1196071) Groups: Standard silica-based columns (e.g., C18, C8) have exposed silanol groups (Si-OH) on their surface.[3][4] These groups are acidic and can interact strongly with the basic nitrogen atom of the piperidine ring, leading to a secondary retention mechanism that causes tailing.[1]
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the silanol groups. At a mid-range pH, silanols can be deprotonated (SiO-) and the piperidine nitrogen can be protonated (positively charged), leading to strong electrostatic interactions and severe tailing.[2][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6][7]
-
Trace Metal Contamination: Metal impurities (e.g., iron, aluminum) within the silica (B1680970) matrix can activate silanol groups, making them more interactive with basic compounds and increasing the likelihood of peak tailing.[8][9]
Q2: How can I systematically improve the peak shape of my Cbz-piperidine compound?
A2: A logical approach to troubleshooting involves optimizing the mobile phase, selecting an appropriate column, and refining method parameters. The following workflow can guide your efforts.
Q3: What mobile phase additives can I use, and how do they work?
A3: Mobile phase additives are often the first and most effective solution. They work by minimizing the secondary interactions between the basic analyte and the silica surface.
-
Competing Bases: Adding a small, basic molecule like triethylamine (B128534) (TEA) to the mobile phase is a common strategy.[9] TEA interacts with the acidic silanol groups, effectively shielding them from the Cbz-piperidine analyte.[3][10] This reduces the secondary retention that causes peak tailing.
-
Buffers: Using a buffer to control the mobile phase pH is crucial. For basic compounds, lowering the pH (e.g., to ≤ 2.5) can protonate the silanol groups, neutralizing their negative charge and minimizing ionic interactions with the protonated analyte.[2][11]
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v)[2] | Acts as a competing base, blocking active silanol sites on the stationary phase.[3][9] | Can shorten column life and may cause baseline noise at low UV wavelengths.[2] |
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH to protonate silanol groups, reducing their interaction with basic analytes. | Volatile and MS-compatible. |
| Phosphoric Acid | 0.1% (v/v) | Effectively lowers mobile phase pH. | Non-volatile, not suitable for LC-MS applications. |
Q4: When should I choose a different HPLC column?
A4: If mobile phase modifications do not sufficiently improve peak shape, the column itself is the next factor to address.
-
End-Capped Columns: These columns undergo a secondary silylation process to cover many of the residual silanol groups that remain after bonding the primary stationary phase (e.g., C18).[4][12] This "end-capping" is critical for reducing secondary interactions with basic compounds.[4]
-
Base-Deactivated Columns: Many modern columns are specifically marketed as "base-deactivated" or suitable for basic compounds. These often use high-purity silica with low metal content and proprietary bonding and end-capping technologies to ensure excellent peak shape for bases.[13]
-
Alternative Materials: Hybrid silica-organic or polymer-based columns offer greater stability at higher pH values and have different surface characteristics that can be beneficial for challenging basic compounds.[14]
| Column Type | Key Feature | Advantage for Cbz-Piperidines |
| Standard C18 (non-end-capped) | Basic silica with C18 chains. | Low cost, but not recommended for basic compounds due to high silanol activity. |
| End-Capped C18 | Residual silanols are capped with small silanes (e.g., TMS).[4] | Significantly reduces peak tailing by minimizing secondary interactions.[4][6] |
| Embedded Polar Group | Polar groups (e.g., amide, carbamate) are embedded in the alkyl chain. | Can improve peak shape for basic compounds and offers alternative selectivity.[15] |
| Hybrid Silica | Organic-inorganic hybrid particles. | Offers enhanced pH stability, allowing for a wider range of mobile phase conditions.[14] |
Experimental Protocol
Protocol: Improving Peak Shape with a Triethylamine (TEA) Additive
This protocol outlines a method for evaluating the effect of TEA on the peak shape of a Cbz-piperidine compound.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of your Cbz-piperidine standard in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Prepare a working standard by diluting the stock solution to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase.
-
-
Preparation of Mobile Phases:
-
Mobile Phase A (Without TEA): Prepare your aqueous buffer (e.g., 20 mM Potassium Phosphate). Adjust pH to 7.0 with phosphoric acid.
-
Mobile Phase B (With TEA): To a separate aliquot of Mobile Phase A, add triethylamine to a final concentration of 0.1% (v/v). Readjust the pH to 7.0 with phosphoric acid if necessary.
-
Organic Phase: HPLC-grade Acetonitrile or Methanol.
-
-
Chromatographic Conditions (Initial Run):
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 50% Mobile Phase A / 50% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase (without TEA) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard and record the chromatogram.
-
Calculate the asymmetry factor of the Cbz-piperidine peak.
-
Flush the system and column thoroughly with a high-organic wash (e.g., 80% Acetonitrile / 20% Water).
-
Equilibrate the column with the TEA-containing mobile phase (50% Mobile Phase B / 50% Acetonitrile) for at least 30 minutes.
-
Inject the working standard again and record the chromatogram.
-
Calculate the new asymmetry factor and compare it to the initial run.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the Cbz (Carboxybenzyl) protecting group in the HPLC analysis? A: The Cbz group is a large, hydrophobic protecting group. In reversed-phase HPLC, its primary role is to increase the hydrophobicity of the piperidine molecule, leading to stronger retention on non-polar stationary phases like C18. It does not typically cause peak tailing itself; the basic piperidine nitrogen is the primary cause of this issue.
Q: Can I analyze Cbz-piperidines on a standard C18 column? A: Yes, but you will likely encounter peak tailing.[11] To achieve an acceptable peak shape on a standard C18 column, you will almost certainly need to use a mobile phase additive like triethylamine or operate at a low pH (around 2.5-3.5) to suppress silanol interactions.[3][11]
Q: My peak is fronting instead of tailing. What could be the cause? A: Peak fronting is less common for basic compounds but can occur. The most common causes are sample overload (injecting too high a concentration) or poor column packing.[16] Try diluting your sample significantly. If the fronting persists across all peaks, it may indicate a void or issue with the column itself.[16]
Q: What is a "competing base" and why is it used? A: A competing base is a mobile phase additive, like triethylamine (TEA), that is itself a basic compound.[2] It is added in a relatively low concentration to "compete" with the basic analyte for interaction with the active, acidic silanol sites on the silica stationary phase.[9] By binding to these sites, it effectively masks them from the analyte, leading to a more uniform interaction with the C18 phase and a more symmetrical peak.[3]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. mastelf.com [mastelf.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. youtube.com [youtube.com]
- 9. hplc.today [hplc.today]
- 10. researchgate.net [researchgate.net]
- 11. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 12. shodexhplc.com [shodexhplc.com]
- 13. agilent.com [agilent.com]
- 14. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 15. welch-us.com [welch-us.com]
- 16. silicycle.com [silicycle.com]
Technical Support Center: Enhancing the Stability of Cbz-Protected Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Carboxybenzyl (Cbz)-protected intermediates during chemical synthesis.
Troubleshooting Guide
This guide addresses common issues related to the instability of Cbz-protected intermediates in a question-and-answer format.
| Problem | Possible Causes | Solutions |
| Degradation of Cbz-protected intermediate during workup | - Presence of residual acid or base from the reaction. - Hydrolysis of the carbamate (B1207046) due to prolonged exposure to aqueous conditions. - Elevated temperatures during solvent removal. | - Neutralize the reaction mixture to a pH of 6-7 before extraction. - Minimize the time the intermediate is in contact with aqueous layers. - Use saturated sodium bicarbonate for the wash, followed by a brine wash to remove excess water. - Perform solvent evaporation at reduced pressure and moderate temperatures (e.g., < 40°C). |
| Intermediate appears unstable during purification by silica (B1680970) gel chromatography | - Acidity of standard silica gel can lead to partial deprotection. - Prolonged contact time on the column. - Use of protic solvents (e.g., methanol) in high concentrations can facilitate degradation. | - Use deactivated silica gel (e.g., treated with triethylamine). - Opt for a less polar solvent system to increase the Rf and reduce elution time. - If methanol (B129727) is necessary, use it in low percentages and consider buffering the eluent with a small amount of a non-nucleophilic base. - Consider alternative purification methods like crystallization or preparative HPLC with a buffered mobile phase. |
| Color development or degradation of the isolated intermediate upon storage | - Presence of impurities that catalyze decomposition. - Exposure to light, air (oxidation), or moisture. - Inherent instability of the molecule due to its specific functional groups. | - Ensure high purity of the isolated intermediate. - Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Use amber vials or protect from light. - Store at low temperatures (-20°C is recommended for long-term storage). - For particularly sensitive compounds, consider storing as a salt if applicable. |
| Low yield of desired product after a subsequent reaction step, suggesting intermediate instability | - The Cbz-protected intermediate may not be stable to the reaction conditions of the next step. - The intermediate may have degraded during storage between steps. | - Carefully review the compatibility of the Cbz group with the planned reaction conditions. The Cbz group is generally stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. - Re-analyze the purity of the intermediate before use if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cbz-protected intermediates?
A1: The main degradation pathway for Cbz-protected intermediates is the cleavage of the carbamate bond. This can occur under various conditions:
-
Acid-catalyzed hydrolysis: Strong acidic conditions can lead to the removal of the Cbz group.
-
Base-catalyzed hydrolysis: While generally more stable to bases than other protecting groups like Fmoc, prolonged exposure to strong bases can lead to hydrolysis.
-
Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which is a common deprotection method. Inadvertent exposure to catalytic metals and a hydrogen source can lead to premature deprotection.
-
Nucleophilic attack: Strong nucleophiles can attack the carbonyl of the carbamate, leading to cleavage.
Q2: How can I assess the stability of my Cbz-protected intermediate?
A2: The stability of your intermediate can be assessed by a combination of techniques:
-
Forced degradation studies: Expose small samples of your compound to various stress conditions (e.g., acidic pH, basic pH, elevated temperature, UV light, oxidizing agents) and monitor the degradation over time by HPLC or LC-MS.
-
Long-term stability studies: Store the compound under recommended storage conditions and analyze its purity at regular intervals.
-
NMR spectroscopy: Look for the appearance of new signals or changes in the integration of existing signals over time.
Q3: Are there any structural features in my molecule that might make the Cbz-protected intermediate less stable?
A3: Yes, certain structural features can influence stability. For example, steric hindrance around the carbamate linkage can sometimes make it more labile. Electron-withdrawing or -donating groups on the aromatic ring of the Cbz group or on the protected amine can also modulate its stability, although the Cbz group is generally considered to be electronically robust.
Q4: What are the ideal storage conditions for Cbz-protected intermediates?
A4: For optimal stability, Cbz-protected intermediates should be stored as a dry, crystalline solid if possible. Recommended storage conditions are:
-
Temperature: -20°C for long-term storage.
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation and moisture absorption.
-
Light: Protected from light by using amber vials or storing in the dark.
Experimental Protocols
Protocol 1: Workup Procedure to Enhance the Stability of a Cbz-Protected Amine
This protocol is designed to minimize degradation during the workup of a reaction mixture containing a Cbz-protected amine.
-
Quenching and pH Adjustment:
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is between 7 and 8. This neutralizes any excess acid.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any remaining acid).
-
Water.
-
Saturated aqueous sodium chloride (brine) solution (to facilitate phase separation and remove excess water).
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.
-
-
Final Product Handling:
-
Once the solvent is removed, place the flask under high vacuum to remove any residual solvent.
-
Store the isolated intermediate under an inert atmosphere at low temperature.
-
Protocol 2: Purification of a Cbz-Protected Intermediate using Deactivated Silica Gel
This protocol is for the purification of Cbz-protected intermediates that show signs of degradation on standard silica gel.
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the desired eluent system.
-
Add 1% triethylamine (B128534) (v/v) to the slurry and mix thoroughly.
-
Pack the column with the deactivated silica slurry.
-
-
Column Chromatography:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, which should also be treated with 0.5-1% triethylamine.
-
Collect fractions and monitor by TLC.
-
-
Post-Column Processing:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure at a temperature below 40°C.
-
To remove residual triethylamine, the residue can be co-evaporated with a suitable solvent like dichloromethane (B109758) or dissolved in a solvent and washed with a dilute acid (if the product is not acid-sensitive), followed by a water and brine wash.
-
Visualizations
Caption: Experimental workflow for enhancing the stability of Cbz-protected intermediates.
Caption: Troubleshooting logic for addressing the instability of Cbz-protected intermediates.
Technical Support Center: Selective Mono-protection of Piperazine with a Cbz Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective mono-protection of piperazine (B1678402) with a carboxybenzyl (Cbz) group.
Troubleshooting Guide
Issue 1: Low Yield of Mono-Cbz-Piperazine
Question: My reaction is resulting in a low yield of the desired mono-Cbz-piperazine. What are the potential causes and how can I improve the yield?
Answer:
Low yields of mono-Cbz-piperazine can stem from several factors, including incomplete reaction, degradation of starting materials, or formation of side products. Here are the common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
-
-
Poor Quality of Reagents: Degradation of benzyl (B1604629) chloroformate (Cbz-Cl) due to moisture can significantly reduce its effectiveness.
-
Solution: Use freshly opened or properly stored Cbz-Cl. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can greatly impact the reaction outcome.
-
Solution: A common and effective method is to perform the reaction at a low temperature (e.g., 0 °C) to control the reactivity of Cbz-Cl. A biphasic system (e.g., THF/water) with a mild inorganic base like sodium bicarbonate is often successful.
-
Issue 2: Formation of Di-Cbz-Piperazine Byproduct
Question: I am observing a significant amount of the di-protected (1,4-di-Cbz-piperazine) byproduct in my reaction mixture. How can I improve the selectivity for the mono-protected product?
Answer:
The formation of the di-substituted byproduct is a common challenge due to the presence of two nucleophilic nitrogen atoms in piperazine. The following strategies can be employed to favor mono-substitution:
-
Stoichiometry Control (Using Excess Piperazine): This is the most straightforward method to statistically favor mono-protection.
-
Solution: Use a large excess of piperazine (typically 5-10 equivalents) relative to benzyl chloroformate. This ensures that the Cbz-Cl is more likely to react with an unreacted piperazine molecule rather than the initially formed mono-protected product.
-
-
Protonation of One Nitrogen Atom: Temporarily protecting one of the piperazine nitrogens as a salt can effectively prevent di-substitution.
-
Solution: Reacting piperazine with one equivalent of an acid (like HCl or acetic acid) in situ forms the piperazin-1-ium (B1237378) salt. The protonated nitrogen is no longer nucleophilic, allowing the Cbz group to react selectively at the free nitrogen.[1]
-
Issue 3: Difficult Purification of Mono-Cbz-Piperazine
Question: I am struggling to isolate the pure mono-Cbz-piperazine from the reaction mixture, especially from the excess piperazine and the di-Cbz byproduct. What purification strategies can I use?
Answer:
Purification can be challenging due to the similar polarities of the starting material and products. Here are some effective purification methods:
-
Acid-Base Extraction: This method is particularly useful for removing unreacted piperazine.
-
Procedure: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with a dilute acidic solution (e.g., 1M HCl). The basic piperazine will be protonated and move to the aqueous layer, while the mono- and di-Cbz products remain in the organic layer. Subsequent washes with brine and drying of the organic layer will yield a mixture of the protected products.
-
-
Crystallization: If the mono-Cbz-piperazine is a solid, crystallization can be an effective method for purification.
-
Procedure: After an initial workup, attempt to crystallize the crude product from a suitable solvent system. Isopropyl alcohol is often a good starting point.[2]
-
-
Column Chromatography: This is a reliable method for separating the mono- and di-protected products.
-
Procedure: Use silica (B1680970) gel chromatography with a gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., dichloromethane (B109758) or hexanes). The less polar di-Cbz-piperazine will elute before the more polar mono-Cbz-piperazine.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to add the benzyl chloroformate (Cbz-Cl)?
A1: Cbz-Cl is highly reactive and can decompose in the presence of moisture. It is best to add it dropwise to the cooled (0 °C) reaction mixture of piperazine and a base. This slow addition helps to control the reaction exotherm and minimize the formation of byproducts.
Q2: Which base is most suitable for this reaction?
A2: A mild inorganic base such as sodium bicarbonate or potassium carbonate is often preferred, especially in biphasic solvent systems like THF/water or dichloromethane/water. These bases are sufficient to neutralize the HCl generated during the reaction without promoting side reactions.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase that gives good separation between piperazine, mono-Cbz-piperazine, and di-Cbz-piperazine (e.g., 10% methanol in dichloromethane). Staining with potassium permanganate (B83412) or ninhydrin (B49086) can help visualize the spots. LC-MS can also be used for more precise monitoring.
Q4: Can I use a pre-protected piperazine derivative?
A4: Yes, using a commercially available mono-protected piperazine, such as 1-Boc-piperazine, is a very effective but more expensive strategy to ensure mono-acylation. The desired group is introduced on the free nitrogen, followed by the deprotection of the Boc group.
Data Presentation
The following tables summarize the expected outcomes of selective mono-Cbz protection of piperazine under different reaction conditions. These are representative data compiled from typical organic synthesis procedures.
Table 1: Effect of Piperazine Equivalents on Product Distribution
| Piperazine (Equivalents) | Benzyl Chloroformate (Equivalents) | Mono-Cbz-Piperazine Yield (%) | Di-Cbz-Piperazine Yield (%) |
| 1.1 | 1.0 | ~40-50% | ~30-40% |
| 5.0 | 1.0 | ~70-80% | <10% |
| 10.0 | 1.0 | >85% | <5% |
Table 2: Influence of Reaction Conditions on Mono-Cbz-Piperazine Yield
| Solvent System | Base | Temperature (°C) | Typical Yield of Mono-Cbz-Piperazine (%) |
| THF / Water (1:1) | NaHCO₃ | 0 to RT | 75-85% |
| Dichloromethane | Triethylamine (B128534) | 0 | 70-80% |
| Methanol | None (protonated piperazine) | RT | 65-75% |
| Acetic Acid | None (protonated piperazine) | RT | 60-70% |
Experimental Protocols
Protocol 1: Selective Mono-Cbz Protection using Excess Piperazine
This protocol prioritizes selectivity by using a large excess of piperazine.
Materials:
-
Piperazine (10.0 g, 116 mmol, 10 equivalents)
-
Benzyl chloroformate (2.0 g, 11.6 mmol, 1 equivalent)
-
Tetrahydrofuran (THF) (100 mL)
-
Water (100 mL)
-
Sodium bicarbonate (2.9 g, 34.8 mmol, 3 equivalents)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL round-bottom flask, dissolve piperazine and sodium bicarbonate in the THF/water mixture.
-
Cool the flask to 0 °C in an ice bath with gentle stirring.
-
Slowly add benzyl chloroformate dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC (10% MeOH in DCM).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with 1M HCl (2 x 100 mL) to remove excess piperazine.
-
Wash the organic layer with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization to yield pure 1-(benzyloxycarbonyl)piperazine.
Protocol 2: Selective Mono-Cbz Protection via Piperazine Monoprotonation
This protocol achieves selectivity by protecting one nitrogen atom as a salt.[1]
Materials:
-
Piperazine (5.0 g, 58 mmol, 1 equivalent)
-
Piperazine dihydrochloride (B599025) (1 equivalent relative to the desired mono-adduct)
-
Methanol (100 mL)
-
Benzyl chloroformate (1 equivalent)
-
Triethylamine (1 equivalent)
Procedure:
-
In a 250 mL round-bottom flask, dissolve piperazine and piperazine dihydrochloride in methanol to form the piperazin-1-ium salt in situ.
-
Add triethylamine to the mixture.
-
Slowly add benzyl chloroformate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base workup as described in Protocol 1 to isolate the crude product.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Reaction pathway for the Cbz protection of piperazine.
Caption: A logical workflow for troubleshooting common issues.
Caption: Relationship between key reaction parameters and selectivity.
References
Validation & Comparative
The Orthogonality of Cbz Protection in Complex Molecule Synthesis: A Comparative Guide
In the intricate landscape of complex molecule synthesis, the strategic selection and deployment of protecting groups are paramount to achieving synthetic efficiency and success. Among the arsenal (B13267) of amine protecting groups, the Carboxybenzyl (Cbz) group has long been a stalwart, valued for its robustness and distinct deprotection conditions. This guide provides a comprehensive comparison of the Cbz protecting group with other commonly employed alternatives—Boc, Fmoc, and Alloc—with a focus on orthogonality, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Orthogonality in Protecting Group Strategy
The concept of orthogonality in the context of protecting groups refers to the ability to deprotect one functional group in the presence of others without affecting them.[1] This principle is crucial in multi-step syntheses where sequential and selective deprotection is necessary to unmask reactive sites in a controlled manner. An ideal protecting group strategy employs a set of orthogonal groups that can be removed under unique and non-interfering conditions.[1][2]
The Cbz group is a key player in many orthogonal protection schemes due to its primary deprotection method: catalytic hydrogenolysis.[3] This method is exceptionally mild and highly specific, leaving many other protecting groups and sensitive functionalities intact.[3] However, the orthogonality of Cbz is not absolute and can be compromised under certain acidic conditions.[3]
Comparative Analysis of Amine Protecting Groups
A direct comparison of the stability and deprotection conditions of Cbz with Boc, Fmoc, and Alloc reveals their respective domains of orthogonality.
| Protecting Group | Chemical Structure | Common Deprotection Conditions | Stability |
| Cbz | Benzyl (B1604629) Carbamate | H₂, Pd/C (catalytic hydrogenolysis); Strong acids (e.g., HBr/AcOH) | Stable to mild acids and bases.[3] |
| Boc | tert-Butyl Carbamate | Strong acids (e.g., TFA, HCl in dioxane) | Stable to bases and catalytic hydrogenolysis.[4][5] |
| Fmoc | Fluorenylmethyloxycarbonyl | Bases (e.g., 20% piperidine (B6355638) in DMF) | Stable to acids and catalytic hydrogenolysis.[4] |
| Alloc | Allyloxycarbonyl | Pd(0) catalysts (e.g., Pd(PPh₃)₄) and a scavenger | Stable to acids and bases.[6][7] |
Table 1: Comparison of Common Amine Protecting Groups. This table outlines the chemical nature, typical deprotection reagents, and general stability of Cbz, Boc, Fmoc, and Alloc protecting groups, highlighting their orthogonal properties.
Quantitative Performance Data
The efficiency of protection and deprotection steps is critical for the overall yield in a synthetic campaign. The following tables summarize quantitative data from various experimental sources.
Protection Reaction Yields
| Protecting Group Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Benzyl Chloroformate (Cbz-Cl) | Amine | NaHCO₃, THF/H₂O, 0°C, 20 h | 90 | [3] |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Amine | Water/Acetone (B3395972), rt, 8-12 min | >90 | |
| Fmoc-succinamide (Fmoc-OSu) | D-Threonine | THF/aq. NaHCO₃, rt, 16 h | ~95 | |
| Allyl Chloroformate (Alloc-Cl) | Amine | NaHCO₃, THF/H₂O, rt, 12 h | 87 | [6] |
Table 2: Representative yields for the protection of amines. This table provides a snapshot of the high efficiencies achievable for the introduction of each protecting group under optimized conditions.
Deprotection Reaction Yields and Conditions
| Protected Substrate | Deprotection Reagents & Conditions | Time | Yield (%) | Reference |
| N-Cbz-Amine | 5% Pd/C, H₂ (1 atm), MeOH, 60°C | 40 h | Quantitative | [3] |
| N-Cbz-Amine | NaBH₄, 10% Pd/C, MeOH, rt | 5-20 min | 92-98 | [8] |
| N-Boc-Amine | 4M HCl in Dioxane, rt | 30 min | Quantitative | [5][9][10] |
| N-Boc-Amine | 25% TFA in DCM, rt | 2 h | Not specified | |
| N-Fmoc-Amine | 20% Piperidine in DMF | 10-30 min | Quantitative | [11] |
| N-Fmoc-Amine | 5% Piperazine, 2% DBU in DMF | < 1 min | High | [12][13] |
| N-Alloc-Amine | Pd(PPh₃)₄, PhSiH₃, CH₂Cl₂ | 1 h | High | [6] |
| N-Alloc-Amine | Pd(PPh₃)₄, Me₂NH·BH₃ | 40 min | Quantitative | [14] |
Table 3: Comparison of deprotection conditions and yields. This table highlights the diverse yet specific conditions required for the removal of each protecting group, along with reported yields, underscoring their orthogonality.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these protecting groups in synthesis.
Protocol 1: N-Cbz Protection of an Amine
Reagents and Materials:
-
Amine (1.0 equiv)
-
Benzyl Chloroformate (Cbz-Cl, 1.5 equiv)
-
Sodium Bicarbonate (NaHCO₃, 2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amine and sodium bicarbonate in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Cbz protected amine.[3]
Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection
Reagents and Materials:
-
N-Cbz protected amine
-
Palladium on carbon (5-10% Pd/C)
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the N-Cbz protected amine in methanol in a flask equipped with a stir bar.
-
Carefully add 5-10% (by weight) of Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature or elevated temperature (e.g., 60 °C) as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.[3]
Protocol 3: N-Boc Protection of an Amine
Reagents and Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
-
Water
-
Acetone
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add the amine to a mixture of water and acetone (e.g., 9.5:0.5 v/v).
-
Add di-tert-butyl dicarbonate to the stirred solution at room temperature.
-
Stir the reaction for 8-12 minutes, monitoring by TLC.
-
Add dichloromethane to the reaction mixture and separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography if necessary to afford the N-Boc protected amine.
Protocol 4: Acidic Deprotection of a Boc Group
Reagents and Materials:
-
N-Boc protected amine
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Anhydrous Dioxane
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous dioxane.
-
Add a solution of 4M HCl in dioxane to the mixture at room temperature.
-
Stir the reaction for 30 minutes.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[5][9][10]
Protocol 5: N-Fmoc Protection of an Amine
Reagents and Materials:
-
Amino Acid (1.0 equiv)
-
Fmoc-OSu (1.05 equiv)
-
10% aqueous Sodium Carbonate solution or Dioxane/aqueous Sodium Bicarbonate
-
Dioxane or Acetone
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the amino acid in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of Fmoc-OSu in dioxane or acetone with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the precipitated Fmoc-amino acid with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the Fmoc-protected amino acid.
Protocol 6: Base-Mediated Deprotection of an Fmoc Group
Reagents and Materials:
-
N-Fmoc protected amine
-
20% Piperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture.
-
Stir at room temperature for 10-30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be taken directly to the next step after removal of the volatile components, or purified by standard methods.[11]
Protocol 7: N-Alloc Protection of an Amine
Reagents and Materials:
-
Amine (1.0 equiv)
-
Allyl Chloroformate (Alloc-Cl, 3.0 equiv)
-
Sodium Bicarbonate (NaHCO₃, 6.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous NaCl
Procedure:
-
To a mixture of the amine and sodium bicarbonate in THF and water, add allyl chloroformate at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography to yield the N-Alloc protected amine.[6]
Protocol 8: Pd(0)-Catalyzed Deprotection of an Alloc Group
Reagents and Materials:
-
N-Alloc protected amine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%)
-
Phenylsilane (B129415) (PhSiH₃, 7.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-Alloc protected amine in dichloromethane at 0 °C under an inert atmosphere (e.g., Argon).
-
Add phenylsilane followed by Pd(PPh₃)₄.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the deprotected amine.[6]
Visualizing Orthogonality and Workflows
The following diagrams, generated using the DOT language, illustrate the orthogonal relationships between the protecting groups and a typical experimental workflow.
Figure 1: Orthogonality of Amine Protecting Groups.
Figure 2: Cbz Protection and Deprotection Workflow.
Conclusion
The Carboxybenzyl (Cbz) protecting group remains a valuable tool in the synthesis of complex molecules due to its unique deprotection via catalytic hydrogenolysis, which provides a high degree of orthogonality with many other commonly used protecting groups. While stable to a wide range of conditions, its lability in strong acids necessitates careful planning in a multi-step synthetic strategy. The choice between Cbz, Boc, Fmoc, and Alloc ultimately depends on the specific requirements of the synthesis, including the nature of other functional groups present in the molecule, the planned reaction sequence, and the desired final product. A thorough understanding of the stability and deprotection conditions for each of these protecting groups, as outlined in this guide, is essential for the rational design and successful execution of complex organic syntheses.
References
- 1. fiveable.me [fiveable.me]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
